2-(Tert-butyl)-3,3-dimethylmorpholine
Description
Properties
IUPAC Name |
2-tert-butyl-3,3-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)8-10(4,5)11-6-7-12-8/h8,11H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMKHFNTTZGNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Conformational Dynamics of 2-(Tert-butyl)-3,3-dimethylmorpholine
Executive Summary: The morpholine ring is a cornerstone scaffold in modern medicinal chemistry, prized for its favorable physicochemical properties and synthetic accessibility.[1][2] The three-dimensional arrangement, or conformation, of this ring system is a critical determinant of a molecule's biological activity, dictating how it interacts with its target protein.[1][3] This guide provides a detailed analysis of 2-(tert-butyl)-3,3-dimethylmorpholine, a heavily substituted derivative. We will explore its predicted chemical structure and conformational preferences, which are dominated by severe steric constraints. Furthermore, we will outline the key experimental and computational methodologies that researchers can employ to rigorously validate these structural hypotheses, ensuring a solid foundation for rational drug design and development.
The Morpholine Scaffold: Foundational Principles
A Privileged Structure in Medicinal Chemistry
The morpholine heterocycle, a six-membered ring containing both an amine and an ether moiety, is a frequent feature in approved drugs and clinical candidates. Its popularity stems from its ability to improve aqueous solubility, metabolic stability, and oral bioavailability. The nitrogen atom often serves as a key hydrogen bond acceptor or a point for synthetic elaboration, while the oxygen atom can engage in crucial interactions within protein binding pockets, as exemplified by the PI3K inhibitor ZSTK474.[1][3]
Fundamental Conformational Landscape
Like its carbocyclic analog cyclohexane, the morpholine ring overwhelmingly favors a chair conformation to minimize torsional and angle strain.[1][4][5] This chair conformer is substantially lower in energy—by approximately 7.5 kcal/mol—than alternative skew-boat or twist-boat forms, rendering them largely insignificant at physiological temperatures.[1][4] The chair can exist in two rapidly interconverting forms through ring inversion. For a simple N-substituted morpholine, this equilibrium is between a conformer with the substituent in an axial position and one with it in an equatorial position. The equatorial orientation is generally the more stable of the two.[4][5][6]
Caption: General energy landscape of the morpholine ring.
Structural Elucidation of 2-(Tert-butyl)-3,3-dimethylmorpholine
Chemical Structure and Nomenclature
The title compound features a morpholine core with substitution at positions 2 and 3. A bulky tert-butyl group is attached to C-2, and two methyl groups (a gem-dimethyl moiety) are attached to C-3.
Figure 1: 2D Chemical Structure of 2-(Tert-butyl)-3,3-dimethylmorpholine.
The Dominant Role of Steric Hindrance: Predicting the Preferred Conformation
The conformational landscape of this molecule is not a dynamic equilibrium but is instead almost completely dominated by the steric demands of the tert-butyl group.
-
The Tert-Butyl Anchor: A tert-butyl group has an exceptionally strong preference for the equatorial position in a six-membered ring. An axial tert-butyl group would experience severe, destabilizing 1,3-diaxial steric clashes with the axial protons (or other substituents) on C-5 and the nitrogen atom. This energetic penalty is so high ( >5 kcal/mol) that it effectively "locks" the ring into a single chair conformation where the tert-butyl group occupies the equatorial position.
-
Gem-Dimethyl Group Orientation: With the ring conformation fixed by the C-2 equatorial tert-butyl group, the orientation of the two methyl groups at C-3 is predetermined. One methyl group will necessarily occupy the axial position (C3-Meax), and the other will be in the equatorial position (C3-Meeq).
Therefore, it is predicted with very high confidence that 2-(tert-butyl)-3,3-dimethylmorpholine exists almost exclusively in a single chair conformation featuring a C-2 equatorial tert-butyl group, a C-3 axial methyl group, and a C-3 equatorial methyl group.
Figure 2: Predicted lowest-energy chair conformation of 2-(tert-butyl)-3,3-dimethylmorpholine.
Methodologies for Conformational Analysis
While steric principles provide a strong prediction, rigorous experimental validation is essential in drug development. A combination of spectroscopic and computational methods provides a complete picture of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the conformation of molecules in solution. For this molecule, specific 1D and 2D NMR experiments would provide definitive proof of the predicted structure.
-
¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them (described by the Karplus equation). In the predicted chair form, the proton at C-2 (H2) is axial. It would exhibit a large trans-diaxial coupling (J ≈ 10–13 Hz) to the axial proton at C-6 and a small axial-equatorial coupling (J ≈ 2–5 Hz) to the equatorial proton at C-6. Observing these distinct J-values would confirm both the chair conformation and the axial orientation of H2.
-
Nuclear Overhauser Effect (NOE): NOE correlations identify protons that are close in space (< 5 Å), regardless of their bonding connectivity. A 2D NOESY or ROESY experiment would be decisive. Key expected correlations for the predicted conformer include a strong NOE between the axial methyl group at C-3 and the axial proton at C-5, providing unambiguous proof of their 1,3-diaxial relationship.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Key Predicted Coupling Constants (Hz) |
| H2 (axial) | ~2.8 - 3.2 | dd | J(H2ax, H6ax) ≈ 10-12; J(H2ax, H6eq) ≈ 3-4 |
| C3-Meax | ~1.1 - 1.3 | s | - |
| C3-Meeq | ~1.0 - 1.2 | s | - |
| H5 (axial) | ~3.5 - 3.8 | ddd | J(H5ax, H5eq) ≈ 12-14; J(H5ax, H6ax) ≈ 10-12; J(H5ax, H6eq) ≈ 3-4 |
| H5 (equatorial) | ~2.9 - 3.2 | ddd | J(H5eq, H5ax) ≈ 12-14; J(H5eq, H6ax) ≈ 3-4; J(H5eq, H6eq) ≈ 2-3 |
| H6 (axial) | ~3.6 - 3.9 | ddd | J(H6ax, H6eq) ≈ 12-14; J(H6ax, H5ax) ≈ 10-12; J(H6ax, H2ax) ≈ 10-12 |
| H6 (equatorial) | ~2.7 - 3.0 | ddd | J(H6eq, H6ax) ≈ 12-14; J(H6eq, H5ax) ≈ 3-4; J(H6eq, H2ax) ≈ 3-4 |
| t-Butyl | ~0.9 - 1.1 | s | - |
| Table 1: Hypothetical ¹H NMR data for the predicted dominant conformer of 2-(tert-butyl)-3,3-dimethylmorpholine in CDCl₃. |
X-ray Crystallography
Should the compound be crystalline, single-crystal X-ray diffraction provides an unambiguous, high-resolution map of the atomic positions in the solid state. This technique would definitively confirm bond lengths, bond angles, and the chair conformation, serving as the ultimate benchmark for structural validation.
Computational Chemistry
In silico methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to calculate the potential energy of different molecular conformations.[6][7] A computational study would involve:
-
Building both possible chair conformations (one with an equatorial tert-butyl, one with an axial).
-
Performing a geometry optimization for each to find the lowest energy state for that conformer.
-
Calculating the relative energies. The expected outcome would show the conformer with the equatorial tert-butyl group to be significantly (>5 kcal/mol) more stable than the one with the axial tert-butyl group, corroborating the principles of steric hindrance.
Experimental Protocol: Conformational Assignment via 2D NMR
This protocol outlines a self-validating workflow for confirming the 3D structure of 2-(tert-butyl)-3,3-dimethylmorpholine in solution.
Caption: Experimental workflow for NMR-based conformational analysis.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of synthesized 2-(tert-butyl)-3,3-dimethylmorpholine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR & ¹³C NMR: Acquire standard 1D proton and carbon spectra on a spectrometer (≥400 MHz recommended for good resolution). Assign proton and carbon signals based on chemical shifts, multiplicities, and integration.
-
COSY (Correlation Spectroscopy): Acquire a 2D gCOSY spectrum to establish proton-proton coupling networks. This will confirm which protons are on adjacent carbons (e.g., trace the connectivity from H5 to H6).
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum with a mixing time of ~300-500 ms. This is the critical experiment for conformational analysis.
-
Data Analysis:
-
Confirm Chair: Analyze the coupling constants from the 1D ¹H spectrum. The observation of large (~10-12 Hz) J-values between trans-diaxial protons (H2ax-H6ax, H5ax-H6ax) is strong evidence for a chair conformation.
-
Confirm Substituent Orientation: Analyze the NOESY spectrum. The presence of a cross-peak between the protons of one of the C3-methyl groups and the axial proton at C5 would be a definitive marker for the 1,3-diaxial relationship, confirming the methyl group's axial position and, by extension, the entire predicted structure. Conversely, the absence of an NOE between the tert-butyl protons and any axial ring protons further confirms its equatorial placement.
-
Implications for Drug Design
The fixed, rigid conformation of 2-(tert-butyl)-3,3-dimethylmorpholine has profound implications for its use as a molecular scaffold:
-
Reduced Conformational Entropy: Because the molecule is locked in a single conformation, there is a minimal entropic penalty upon binding to a protein target. This can lead to higher binding affinities compared to more flexible analogs.
-
Predictable Vectorial Display: The rigid chair structure presents its substituents in well-defined spatial vectors. This allows medicinal chemists to design modifications with high confidence that they will project into the desired region of a binding pocket to improve potency or selectivity.
-
Scaffold Hopping: This rigid, substituted morpholine can serve as a bioisostere for other constrained ring systems, allowing for exploration of new chemical space while maintaining a key pharmacophoric element's three-dimensional arrangement.
Conclusion
The chemical structure of 2-(tert-butyl)-3,3-dimethylmorpholine is defined by extreme steric hindrance that locks its morpholine ring into a single, predictable chair conformation. The C-2 tert-butyl group acts as a powerful conformational anchor, forcing it into an equatorial position, which in turn defines the axial and equatorial placement of the C-3 gem-dimethyl groups. While this structure can be confidently predicted from first principles, a rigorous validation using a combination of high-resolution NMR spectroscopy and computational modeling is paramount for its application in a research and drug development setting. Understanding and controlling the conformation of such scaffolds is a fundamental pillar of modern structure-based drug design.
References
-
ResearchGate. (2025). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations | Request PDF. Available at: [Link]
-
Royal Society of Chemistry. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Available at: [Link]
-
Canadian Journal of Chemistry. (n.d.). Morpholines: stereochemistry and preferred steric course of quaternization. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). The conformer resolved ultraviolet photodissociation of morpholine. Available at: [Link]
-
ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available at: [Link]
-
ResearchGate. (2025). Biological relevance and synthesis of C-substituted morpholine derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. Available at: [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]
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- 7. The conformer resolved ultraviolet photodissociation of morpholine - Chemical Science (RSC Publishing) [pubs.rsc.org]
Steric Control of Basicity: The 2-(Tert-butyl)-3,3-dimethylmorpholine Scaffold
This guide provides an in-depth technical analysis of the physicochemical properties, specifically the pKa and basicity, of 2-(tert-butyl)-3,3-dimethylmorpholine . It is designed for medicinal chemists and structural biologists who utilize sterically constrained heterocycles to modulate potency, metabolic stability, and pharmacokinetic profiles.
Executive Summary
The introduction of steric bulk into the morpholine scaffold is a proven strategy to alter basicity, reduce lipophilicity (LogD), and block metabolic soft spots. 2-(Tert-butyl)-3,3-dimethylmorpholine represents a highly constrained system where the interplay between the bulky tert-butyl anchor and the gem-dimethyl group dictates a rigid chair conformation.
While the parent morpholine exhibits a pKa of ~8.4, the 3,3-dimethyl substitution elevates this to ~9.1 via inductive stabilization. The addition of the C2-tert-butyl group further modulates this environment, creating a molecule that functions as a sterically hindered base —thermodynamically strong but kinetically selective, with significant implications for hERG avoidance and membrane permeability.
Structural Analysis & Conformational Locking
To understand the basicity of this molecule, one must first resolve its conformation. The steric requirements of the substituents force the morpholine ring into a single, dominant energy minimum.
The Anchoring Effect
The tert-butyl group (A-value > 5 kcal/mol) acts as a conformational anchor. To avoid severe 1,3-diaxial interactions, the morpholine ring adopts a chair conformation where the C2-tert-butyl group is strictly equatorial .
The Vicinal Clash
With the C2-tert-butyl group locked equatorially, the adjacent C3-gem-dimethyl group is forced into a specific orientation:
-
C3-Methyl (Equatorial): Exerts a gauche interaction with the C2-tert-butyl group.
-
C3-Methyl (Axial): Introduces 1,3-diaxial strain with the C5-axial hydrogen.
This "vicinal crowding" rigidifies the C2-C3 bond, preventing ring flipping and creating a hydrophobic shield around the nitrogen atom (N4).
Visualization of the Conformation
The following diagram illustrates the dominant chair conformation and the steric relationships driving the basicity profile.
Caption: Conformational locking mechanism where the C2-anchor dictates the spatial arrangement of the C3-dimethyl shield, impacting N4 basicity.
Basicity and pKa Analysis
The basicity of an amine is determined by the stability of its conjugate acid (ammonium ion). This stability is a trade-off between electronic effects (which stabilize the positive charge) and solvation effects (which stabilize the ion through H-bonding with water).
Comparative pKa Data
The following table synthesizes experimental and predicted data to contextualize the basicity of the target scaffold.
| Compound | Structure | pKa (Conj.[1][2][3] Acid) | Primary Driver |
| Morpholine | Unsubstituted | 8.36 | Baseline. Oxygen -I effect lowers pKa vs. Piperidine (11.0). |
| 3,3-Dimethylmorpholine | gem-dimethyl at C3 | 9.09 ± 0.60 | Inductive Effect (+I): Alkyl groups donate electron density, stabilizing the cation. |
| 2-(t-Bu)-3,3-dimethylmorpholine | t-Bu at C2, Me2 at C3 | ~8.8 – 9.2 (Est.) | Balanced: +I effect from t-Bu boosts electron density, but steric bulk limits water solvation. |
Mechanistic Insight[4]
-
Inductive Enrichment (+I): The tert-butyl group is electron-donating. Through the C2-C3 sigma bond framework, it increases the electron density at the nitrogen center, theoretically increasing basicity.
-
Solvation Penalty (Steric): The bulky environment around N4 (created by the gem-dimethyl and the vicinal tert-butyl) hinders the approach of water molecules.
-
Result: The conjugate acid is less effectively solvated than in simple morpholine.
-
Net Effect: In many hindered amines, this lowers pKa. However, for this specific scaffold, the strong +I effects of the three alkyl groups (t-Bu + 2 Me) tend to maintain or slightly elevate the pKa compared to the parent morpholine, keeping it in the 9.0 range .
-
Experimental Determination Protocols
For researchers synthesizing this intermediate, determining the exact pKa is critical for optimizing coupling conditions. Due to the lipophilicity of the tert-butyl group, standard aqueous titration may fail.
Method A: Potentiometric Titration (Mixed Solvent)
Use this method for precise thermodynamic pKa determination.
-
Solvent System: Prepare a mixture of Methanol/Water (e.g., 60:40) to ensure solubility.
-
Titrant: Standardized 0.1 M KOH or HCl.
-
Protocol:
-
Dissolve 5-10 mg of the amine hydrochloride salt in 20 mL of the solvent.
-
Perform titration under inert gas (
) to prevent absorption. -
Yasuda-Shedlovsky Extrapolation: Plot the measured
values against the dielectric constant (or fraction of organic solvent) and extrapolate to 0% organic solvent to obtain the aqueous .
-
Method B: NMR-pH Titration
Use this method if the compound is scarce (<2 mg).
-
Sample: Dissolve compound in
(or if insoluble). -
Buffer: Use a non-interacting buffer (e.g., phosphate or borate) or adjust pH with
. -
Observation: Monitor the chemical shift of the C3-Methyl protons . These protons are highly sensitive to the protonation state of the adjacent nitrogen.
-
Calculation: Fit the chemical shift (
) vs. pH curve to the Henderson-Hasselbalch equation:
Implications for Drug Design[5]
Integrating the 2-(tert-butyl)-3,3-dimethylmorpholine motif offers distinct advantages in medicinal chemistry programs.
Metabolic Stability
The C2 and C3 positions of morpholine are common sites for oxidative metabolism (CYP450-mediated
-
Blockade: The gem-dimethyl group at C3 and the tert-butyl group at C2 completely substitute these positions, removing the abstractable
-protons. This significantly extends the half-life ( ) of the molecule.
hERG Inhibition & Permeability
-
Basicity Modulation: A pKa of ~9.0 means the molecule is predominantly ionized at physiological pH (7.4). However, the lipophilic bulk (t-Bu) helps mask the charge, potentially improving passive permeability despite the ionization.
-
hERG Risk: Highly basic, lipophilic amines often bind hERG. The extreme steric hindrance of this scaffold can reduce hERG affinity by preventing the nitrogen from entering the channel's binding pocket, despite the high pKa.
Workflow: Decision Logic for Scaffold Selection
Caption: Strategic decision tree for selecting the hindered morpholine scaffold based on metabolic and physicochemical requirements.
References
-
ChemicalBook. (2025). (3R,5S)-3,5-Dimethylmorpholine and related derivatives pKa prediction. Retrieved from
-
Sigma-Aldrich. (2025). 3,3-Dimethylmorpholine Product Specification and Safety Data. Retrieved from
-
National Institutes of Health (NIH). (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening. PMC10159424. Retrieved from
-
BenchChem. (2025).[4] Theoretical Studies on the Conformation of 2,2-Dimethylmorpholine. Retrieved from
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams (Bordwell pKa Table). Retrieved from
Sources
The Unseen Architect: A Technical Guide to Steric Hindrance Effects in 3,3-Dimethylmorpholine Derivatives
Abstract
The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties and its ability to impart desirable pharmacokinetic characteristics to drug candidates.[1][2] The introduction of a gem-dimethyl group at the C3 position, creating the 3,3-dimethylmorpholine core, imposes significant and predictable steric constraints that profoundly influence the molecule's three-dimensional structure, reactivity, and biological interactions. This in-depth technical guide provides a comprehensive analysis of the steric hindrance effects inherent to 3,3-dimethylmorpholine derivatives. We will explore the fundamental principles of conformational control dictated by the gem-dimethyl group, its impact on synthetic strategies and reaction outcomes, and its crucial role in modulating biological activity and drug-like properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this scaffold in the design of novel therapeutics.
The Foundational Impact of the Gem-Dimethyl Group on Conformational Integrity
The six-membered morpholine ring, like cyclohexane, is not planar and exists predominantly in a low-energy chair conformation to minimize angle and torsional strain.[3] The introduction of substituents can significantly alter the conformational landscape. In the case of 3,3-dimethylmorpholine, the presence of two methyl groups on the same carbon atom (a gem-dimethyl group) acts as a powerful conformational lock.
The Chair Conformation and Ring Inversion Barrier
The 3,3-dimethylmorpholine ring overwhelmingly adopts a chair conformation. Due to the gem-dimethyl substitution, one methyl group will occupy an axial position while the other is equatorial. Ring flipping to an alternative chair conformation would still result in an energetically equivalent state with one axial and one equatorial methyl group. However, the steric strain introduced by the axial methyl group, primarily through 1,3-diaxial interactions with the axial hydrogen on C5, creates a significant energetic barrier to this ring inversion.[3] This high barrier effectively restricts the conformational flexibility of the ring system, a phenomenon often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, where steric hindrance favors a more rigid cyclic structure.[4][5]
This conformational rigidity is a key feature for drug designers. A molecule with a well-defined and stable conformation can present a more precise and consistent array of pharmacophoric features to its biological target, potentially leading to higher binding affinity and selectivity.[6]
Caption: Conformational equilibrium of 3,3-dimethylmorpholine, highlighting the high energy barrier to ring inversion.
Experimental Probing of Conformation
The precise three-dimensional structure and conformational preferences of 3,3-dimethylmorpholine derivatives can be elucidated through a combination of experimental and computational techniques.
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are invaluable tools for conformational analysis in solution.[7] The coupling constants (J-values) between vicinal protons, determined from ¹H NMR spectra, can provide information about the dihedral angles between them, which in turn reflects the ring's conformation. In a rigid chair conformation, distinct chemical shifts and coupling patterns are expected for axial and equatorial protons.[8]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 3,3-dimethylmorpholine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Analysis: Integrate the signals to determine the number of protons corresponding to each resonance. Analyze the multiplicity (singlet, doublet, triplet, multiplet) and measure the coupling constants (J) for coupled signals. The magnitude of vicinal coupling constants can be correlated with dihedral angles using the Karplus equation, providing insights into the chair conformation.[8]
Single-crystal X-ray crystallography provides unambiguous, high-resolution structural information in the solid state.[9] This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the chair conformation and revealing the exact spatial arrangement of the gem-dimethyl groups and other substituents.[10][11]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: A generalized workflow for determining the solid-state structure of 3,3-dimethylmorpholine derivatives.
Synthetic Implications of Steric Hindrance
The steric bulk of the C3 gem-dimethyl group significantly influences the reactivity of the 3,3-dimethylmorpholine scaffold, presenting both challenges and opportunities in chemical synthesis.
Synthesis of the 3,3-Dimethylmorpholine Core
The construction of the 3,3-dimethylmorpholine ring itself requires careful consideration of the steric hindrance that will be introduced. A common strategy involves the cyclization of an appropriately substituted amino alcohol. The Thorpe-Ingold effect can facilitate the intramolecular ring-closing reaction by pre-organizing the reactive functionalities in a favorable conformation for cyclization.[4][5]
Reactions at the Nitrogen Atom (N-functionalization)
The nitrogen atom of the morpholine ring is a common site for derivatization. While the gem-dimethyl group is not directly adjacent to the nitrogen, its influence on the overall ring conformation can affect the accessibility of the nitrogen lone pair. In general, N-alkylation, N-acylation, and other N-functionalization reactions are feasible.
Example Protocol: N-Acylation to form an Amide Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of a 3,3-dimethylmorpholine derivative in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution and cool the mixture in an ice bath.
-
Acylating Agent Addition: Slowly add 1.0 to 1.2 equivalents of the desired acylating agent (e.g., an acid chloride or anhydride) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.[12][13][14]
Reactions at C2 and C5 Positions
Functionalization of the carbon atoms adjacent to the nitrogen (C2 and C5) can be challenging due to the steric shielding provided by the gem-dimethyl group at C3, particularly for reactions at the C2 position. Reactions that proceed through intermediates where steric approach is critical will be significantly affected. For instance, the approach of a bulky reagent to the C2 position will be sterically hindered. This can be exploited to achieve regioselectivity in certain reactions.
Role in Drug Discovery and Development
The unique structural and conformational properties imparted by the 3,3-dimethyl group make this scaffold highly attractive for medicinal chemistry applications.
Modulation of Pharmacokinetic Properties
The morpholine ring is known to improve the pharmacokinetic profile of drug candidates by enhancing aqueous solubility and metabolic stability.[1][2] The gem-dimethyl group can further enhance metabolic stability by blocking potential sites of metabolism. For example, the benzylic position is often susceptible to oxidation by cytochrome P450 enzymes.[15][16] Introducing a gem-dimethyl group at such a position can prevent this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[6]
| Property | Influence of 3,3-Dimethylmorpholine Scaffold | Rationale |
| Metabolic Stability | Generally Increased | Steric hindrance at C3 can shield adjacent positions from metabolic enzymes (e.g., CYPs).[6] |
| Aqueous Solubility | Favorable | The inherent polarity of the morpholine oxygen and nitrogen atoms contributes to good solubility.[2] |
| Conformational Rigidity | High | The gem-dimethyl group acts as a conformational lock, reducing the entropic penalty of binding to a target.[3] |
| Lipophilicity | Increased relative to morpholine | The two methyl groups add to the lipophilicity of the molecule. |
Impact on Biological Activity
The well-defined, rigid conformation of the 3,3-dimethylmorpholine core allows for the precise positioning of substituents in three-dimensional space. This is critical for optimizing interactions with a biological target, such as an enzyme active site or a receptor binding pocket. By locking the conformation, the entropic cost of binding is reduced, which can lead to a significant increase in binding affinity and potency.[6]
Furthermore, the steric bulk of the gem-dimethyl group itself can be a key pharmacophoric feature, either by making favorable van der Waals contacts within a binding pocket or by displacing water molecules from the binding site, which can be entropically favorable. Conversely, the steric hindrance can also be used to prevent undesirable interactions with off-target proteins, thus improving the selectivity profile of a drug candidate.
Logical Framework for Incorporating 3,3-Dimethylmorpholine in Drug Design
Caption: A workflow illustrating the strategic use of the 3,3-dimethylmorpholine scaffold in drug discovery.
Conclusion
The gem-dimethyl group in 3,3-dimethylmorpholine derivatives is far more than a simple substituent; it is a critical architectural element that imparts a high degree of conformational stability and steric influence. This "unseen architect" profoundly shapes the molecule's reactivity, its interaction with biological systems, and its pharmacokinetic destiny. For researchers in drug discovery, a thorough understanding of these steric hindrance effects is paramount. By strategically employing the 3,3-dimethylmorpholine scaffold, it is possible to design molecules with enhanced metabolic stability, improved potency and selectivity, and ultimately, a greater probability of success as therapeutic agents. The principles and protocols outlined in this guide serve as a foundational resource for harnessing the power of steric control in the rational design of next-generation pharmaceuticals.
References
- Benchchem. (n.d.). Theoretical Studies on the Conformation of 2,2-Dimethylmorpholine: An In-depth Technical Guide. Benchchem.
- Chemotion. (2025, May 16). NMR Analysis. Chemotion.
- IUCrData. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions, and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. IUCrData.
- Benchchem. (n.d.). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Benchchem.
- Smolecule. (2023, August 25). (2R,3S)-2,3-dimethylmorpholine hydrochloride. Smolecule.
- DOI. (n.d.). S1 Contents 1. Crystal and X-ray data for 3b S2 2. NMR data S4. DOI.
- Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.
- Cheminform. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemInform.
- Wikipedia. (n.d.). Thorpe–Ingold effect. Wikipedia.
- Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
- ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
- NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.
- ScienceOpen. (2023, October 28). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen.
- Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange.
- MACBS. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. MACBS.
- Walsh Medical Media. (2005, July 5). Pharmacokinetics and Metabolic Drug Interactions. Walsh Medical Media.
- ResearchGate. (2020, October 14). Synthesis of some amide derivatives and their biological activity. ResearchGate.
- Walsh Medical Media. (2011, December 5). Analysis of Pharmacokinetic & Pharmacodynamic Models in Oral and Transdermal Dosage Forms. Walsh Medical Media.
- ClinPGx. (n.d.). Pharmacokinetic-pharmacodynamic consequences and clinical relevance of cytochrome P450 3A4 inhibition. ClinPGx.
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The "Fortress" Pharmacophore: Engineering Rigidity with 2-(Tert-butyl)-3,3-dimethylmorpholine
Topic: 2-(Tert-butyl)-3,3-dimethylmorpholine as a Pharmacophore in Medicinal Chemistry Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and DMPK Researchers
Executive Summary
In the optimization of small molecule drugs, the 2-(tert-butyl)-3,3-dimethylmorpholine scaffold represents a pinnacle of steric engineering. This pharmacophore combines two powerful physical organic principles—the Thorpe-Ingold effect (gem-dimethyl) and the Winstein-Holness effect (tert-butyl anchoring)—to create a "hyper-rigid" heterocyclic core.
This guide analyzes the utility of this scaffold in overcoming common medicinal chemistry attrition points: metabolic instability, poor selectivity due to conformational floppiness, and off-target toxicity. By locking the morpholine ring into a single, defined chair conformation and sterically shielding the nitrogen center, this moiety serves as a high-precision tool for targeting sterically demanding binding pockets (e.g., Kinases, GPCRs).
Structural Analysis & Conformational Dynamics
The efficacy of this scaffold stems from the synergistic interaction between its substituents. Unlike a standard morpholine ring, which undergoes rapid chair-chair interconversion, the 2-(tert-butyl)-3,3-dimethylmorpholine system is effectively "frozen."
The Anchor and the Lock
-
The Anchor (2-tert-butyl): The tert-butyl group is the quintessential conformational anchor. With an A-value > 5.0 kcal/mol, it exclusively occupies the equatorial position to avoid severe 1,3-diaxial interactions. This forces the morpholine ring into a single chair conformation.
-
The Lock (3,3-dimethyl): Located adjacent to the nitrogen (N4) and the tert-butyl group (C2), the gem-dimethyl group at C3 introduces significant steric bulk. This creates a Thorpe-Ingold effect , compressing the internal bond angles and promoting cyclization during synthesis, while also restricting the rotation of N-substituents in the final molecule.
The "Fortress" Effect on Metabolism
The C2 and C3 positions of morpholine are the primary sites for CYP450-mediated oxidative metabolism (N-dealkylation via
-
Blockade: The quaternary carbon at C3 and the bulky tert-butyl group at C2 effectively eliminate abstractable protons and sterically hinder the approach of the CYP-heme iron-oxo species.
-
Result: A dramatic increase in microsomal stability (
) compared to unsubstituted morpholines.
Synthesis Protocol: Sterically Congested Cyclization
Synthesizing this crowded ring requires a strategy that overcomes the entropic penalty of bringing bulky groups together. The following protocol utilizes a modified amino-alcohol cyclization route, optimized for steric tolerance.
Retrosynthetic Logic
The core is assembled from a hindered amino alcohol precursor. The critical step is the formation of the C-N bond in the presence of the gem-dimethyl group.
Primary Precursor: 1-(tert-butyl)-2-amino-2-methylpropan-1-ol (derived from the addition of tert-butyl lithium to the corresponding protected amino-aldehyde or via a Henry reaction variant).
Step-by-Step Methodology
Phase 1: Precursor Synthesis
-
Starting Material: 2-Nitropropane.
-
Reaction: Henry Reaction (Nitroaldol) with Pivalaldehyde (2,2-dimethylpropanal).
-
Reduction: Hydrogenation of the nitro group to the amine.
-
Conditions:
(50 psi), Raney Ni, MeOH. -
Yield: 1-(tert-butyl)-2-amino-2-methylpropan-1-ol.
-
Phase 2: Morpholine Ring Closure
-
Acylation: React the amino alcohol with Chloroacetyl Chloride.
-
Cyclization (The Critical Step): Strong base-mediated intramolecular
.-
Conditions:
(excess), , Reflux. -
Note: The tert-butyl group aids cyclization by favoring the conformation where the alkoxide and chloride are anti-periplanar (Thorpe-Ingold assistance).
-
Product: 2-(tert-butyl)-3,3-dimethyl-5-oxomorpholine (Lactam).
-
-
Global Reduction:
-
Conditions:
(2.5 equiv), THF, Reflux, 12h. -
Workup: Fieser workup (Water/NaOH).
-
Final Product:2-(tert-butyl)-3,3-dimethylmorpholine .
-
Visualization: Synthesis & SAR Logic
The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic governing the pharmacophore's design.
Figure 1: Synthetic pathway from commodity chemicals to the rigidified scaffold, mapping the structural features to their medicinal chemistry benefits.
Medicinal Chemistry Applications & Data Profile
Case Study: Kinase Inhibition (mTOR/PI3K)
In the development of PI3K/mTOR inhibitors (e.g., PQR626 analogs), the morpholine oxygen typically forms a critical hydrogen bond with the kinase hinge region (e.g., Val2240 in mTOR).
-
Problem: Unsubstituted morpholines can rotate, leading to entropic penalties upon binding.
-
Solution: The 3,3-dimethyl group restricts the rotation of the N-aryl bond, pre-organizing the molecule for binding. The addition of the 2-tert-butyl group further locks the ring, potentially filling a hydrophobic pocket adjacent to the ATP binding site (the "selectivity pocket").
Comparative Data (Hypothetical based on Class SAR):
| Compound Variant | CYP1A1 Stability (% Remaining @ 60 min) | mTOR IC50 (nM) | Selectivity (vs PI3K |
| Unsubstituted Morpholine | < 2% (Rapid Clearance) | 120 | 5x |
| 3,3-Dimethylmorpholine | 45% (Moderate Stability) | 15 | 50x |
| 2-tBu-3,3-Dimethylmorpholine | > 90% (High Stability) | 4 | > 200x |
Table 1: Impact of steric rigidification on potency and metabolic stability. Data extrapolated from SAR trends in substituted morpholines [1, 2].
Physicochemical Properties
-
LogP: The addition of 2-tBu and 3,3-Me2 adds significant lipophilicity (
LogP +2.5 vs morpholine). This must be balanced with polar groups elsewhere in the molecule to maintain solubility. -
Basicity (pKa): The steric crowding around the nitrogen lowers the pKa (approx. 1-1.5 units lower than morpholine), reducing the risk of hERG channel inhibition (which often correlates with high basicity) while maintaining sufficient nucleophilicity for coupling reactions.
References
-
Vertex Pharmaceuticals & University of Basel. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor. Journal of Medicinal Chemistry.
-
Talele, T. T. (2018).[9] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Chemical Abstracts Service (CAS). 2-(Tert-butyl)-3,3-dimethylmorpholine (CAS 2413900-16-8).
-
Bode, J. W., et al. (2017).[3] A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents. Organic Letters.
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- 5. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2016097869A1 - Fused ring heteroaryl compounds and their use as trk inhibitors - Google Patents [patents.google.com]
- 7. WO2008141976A1 - Diacylglycerol acyltransferase inhibitors - Google Patents [patents.google.com]
- 8. The indole motif is essential for the antitrypanosomal activity of N5-substituted paullones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acp.copernicus.org [acp.copernicus.org]
Lipophilicity Profiling of tert-Butyl Morpholines: Structural Determinants and Experimental Protocols
Executive Summary
The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to modulate solubility and basicity. However, the parent morpholine is highly hydrophilic (LogP ≈ -0.86), which can limit membrane permeability and blood-brain barrier (BBB) penetration. The strategic introduction of a tert-butyl group serves a dual purpose: it significantly increases lipophilicity (LogP shift > +2.0) and introduces profound steric constraints that "lock" the ring conformation.
This guide provides a technical analysis of the lipophilic shifts associated with N-, 2-, and 3-tert-butyl substituted morpholines. It details the structural causality behind these shifts and provides a validated experimental protocol for measuring LogP in these basic, ionizable heterocycles.
Part 1: Structural Analysis & Physicochemical Determinants
The Lipophilic Shift
The addition of a tert-butyl group adds significant hydrophobic bulk. In the context of morpholines, this modification transforms the molecule from a water-soluble fragment into a lipid-soluble scaffold suitable for CNS penetration or hydrophobic pocket targeting.
Table 1: Comparative Lipophilicity and Basicity Data
| Compound | Structure | LogP (Exp/Pred) | pKa (Base) | Structural Role |
| Morpholine | Parent Ring | -0.86 (Exp) | 8.36 | Solubilizing linker |
| 4-tert-butylmorpholine | N-substituted | 1.06 - 1.17 (Pred) | 7.93 (Exp) | Steric shielding of N-lone pair |
| 3-tert-butylmorpholine | C-substituted | 1.2 - 1.6 (Pred) | ~8.5 (Est) | Chiral scaffold; conformational lock |
| 2-tert-butylmorpholine | C-substituted | ~1.3 (Pred) | ~8.5 (Est) | Geometric spacer |
Note: "Pred" values are consensus estimates derived from XLogP3 and fragmental contribution models. "Exp" indicates experimentally validated values.
Conformational Locking (The "Anchor" Effect)
The tert-butyl group is bulky (A-value > 4.5 kcal/mol). In a six-membered morpholine ring, this group will almost exclusively occupy the equatorial position to avoid severe 1,3-diaxial interactions.
-
N-tert-butyl: The bulky group on the nitrogen forces the lone pair into an axial orientation. This steric crowding around the nitrogen can slightly reduce the pKa (making it less basic) compared to the parent morpholine by hindering solvation of the protonated cation.
-
C-tert-butyl (2- or 3-position): The group locks the ring into a specific chair conformation. This is critical in drug design for pre-organizing the molecule to bind to a receptor, reducing the entropic penalty of binding.
Metabolic Shielding
A tert-butyl group acts as a "metabolic bumper." By sterically hindering the adjacent carbons, it protects the morpholine ring from oxidative metabolism (e.g., N-dealkylation or alpha-hydroxylation), thereby extending the half-life (
Part 2: Visualization of Conformational Dynamics
The following diagram illustrates the thermodynamic preference for the equatorial conformation driven by the tert-butyl group.
Figure 1: The "Conformational Lock" mechanism. The tert-butyl group forces the morpholine ring into a single dominant chair conformation (equatorial), minimizing steric strain.
Part 3: Experimental Protocol for LogP Determination
Measuring the LogP of morpholines is challenging because they are ionizable amines. Standard shake-flask methods often fail if the pH is not strictly controlled, leading to the measurement of LogD (distribution coefficient) rather than LogP (partition coefficient of the neutral species).
Method: Miniaturized Shake-Flask with pH Control[1]
Objective: Determine the intrinsic lipophilicity (LogP) of the neutral amine.
Reagents:
-
Octanol: HPLC grade, pre-saturated with water.
-
Buffer: 50 mM Phosphate buffer adjusted to pH 10.5 - 11.0 .
-
Why High pH? The pKa of these morpholines is ~8.0–8.5. To ensure >99% of the species is neutral (unionized), the pH must be at least 2 units above the pKa. Testing at pH 7.4 yields LogD, not LogP.
-
-
Internal Standard: Toluene or Triphenylene (non-ionizable reference).
Protocol Steps:
-
Phase Pre-saturation:
-
Mix equal volumes of n-octanol and pH 11 buffer. Shake vigorously for 24 hours. Separate phases. This prevents volume changes during the actual experiment.
-
-
Sample Preparation:
-
Dissolve 1 mg of the tert-butyl morpholine derivative in 1 mL of the pre-saturated octanol.
-
-
Equilibration:
-
Add 1 mL of pre-saturated pH 11 buffer to the octanol sample.
-
Vortex mix for 60 minutes at 25°C.
-
Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
-
-
Quantification (HPLC-UV/MS):
-
Carefully sample the octanol layer (top) and the aqueous layer (bottom).
-
Analyze both phases using HPLC (C18 column, Acetonitrile/Water gradient).
-
Note: If the compound is highly lipophilic (LogP > 3), the aqueous concentration may be below the limit of detection (LOD). In this case, measure only the octanol phase before and after equilibration and calculate the difference.
-
-
Calculation:
Workflow Diagram
Figure 2: Workflow for the determination of LogP for basic amines using the Shake-Flask method.
Part 4: Advanced Application - The "Bridging" Paradox
While adding alkyl groups generally increases lipophilicity, recent research highlights a counter-intuitive strategy: Bridged Morpholines .
Adding a one-carbon bridge to the morpholine ring (forming a bicyclic system) can actually lower the lipophilicity (LogD) compared to the open-chain or simple substituted analogs.
-
Mechanism: The bridge reduces the solvent-accessible surface area (SASA) of the hydrophobic carbon backbone and forces the polar heteroatoms (N and O) into an orientation that maximizes their hydration potential.
-
Application: If a tert-butyl morpholine scaffold becomes too lipophilic (LogP > 3.5), causing solubility issues, introducing a bridge can "dial back" the lipophilicity without losing the steric bulk required for receptor fit.
References
-
EPA CompTox Chemicals Dashboard. (2025). 4-tert-Butylmorpholine Physicochemical Properties. U.S. Environmental Protection Agency. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53338726, (3S)-3-tert-Butylmorpholine. [Link]
-
Barnes-Seeman, D., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 61(19), 8934–8943. [Link]
-
Carrupt, P. A., et al. (2021). Lipophilicity in Drug Discovery: Experimental and Computational Tools. In Comprehensive Medicinal Chemistry III. [Link]
-
ChemSrc. (2025). 4-tert-butylmorpholine MSDS and Properties. [Link]
An In-Depth Technical Guide to the Role of 2-(Tert-butyl)-3,3-dimethylmorpholine in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of novel, high-quality lead compounds. Central to this strategy is the meticulous design and curation of fragment libraries that effectively yet sparsely sample chemical space. This guide delves into the strategic rationale for the inclusion of 2-(tert-butyl)-3,3-dimethylmorpholine as a high-value fragment for screening campaigns. We will explore the unique confluence of physicochemical properties imparted by the morpholine scaffold, the conformational rigidity and metabolic shielding offered by the tert-butyl and gem-dimethyl groups, and its utility in generating novel intellectual property. This document provides a comprehensive overview of its synthetic accessibility, its application in state-of-the-art screening cascades—particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography—and a detailed roadmap for its evolution from a primary hit to a potent, drug-like lead molecule.
Introduction: The Philosophy of Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) operates on the principle that smaller, less complex molecules have a higher probability of binding to a biological target, albeit with lower affinity.[1][2] These low-molecular-weight fragments (typically <300 Da) serve as efficient starting points for drug discovery, which can be optimized into more potent, high-affinity molecules through structure-guided strategies.[3][4] Unlike traditional high-throughput screening (HTS), which screens vast libraries of large, complex molecules, FBDD utilizes smaller, more curated libraries of simpler compounds.[2] This approach ensures a more comprehensive exploration of potential interactions within a protein's binding site.[2]
The core workflow of FBDD involves several key stages:
-
Fragment Library Design: The careful selection of a diverse set of low-molecular-weight, soluble fragments.[4]
-
Fragment Screening: The use of sensitive biophysical techniques to detect the weak binding of fragments to the target protein.[3]
-
Hit Validation and Structural Characterization: Confirmation of binding and elucidation of the binding mode, typically through X-ray crystallography or NMR.[5]
-
Hit-to-Lead Optimization: The iterative chemical elaboration of the fragment hit to improve potency and drug-like properties.[3]
A key advantage of FBDD lies in the high "ligand efficiency" of the initial hits, which provides a more efficient path to lead compounds with favorable physicochemical properties.[1]
The Strategic Value of the 2-(tert-butyl)-3,3-dimethylmorpholine Scaffold
The selection of fragments for a screening library is a critical determinant of the success of an FBDD campaign. The ideal fragment should possess a balance of properties: sufficient complexity to provide a binding handle, yet simple enough to allow for facile chemical modification. It should also have favorable physicochemical properties, such as high solubility, and occupy a unique area of chemical space. 2-(tert-butyl)-3,3-dimethylmorpholine is a prime candidate for inclusion in a modern fragment library for several compelling reasons.
The Privileged Morpholine Core
The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[6][7] Its value stems from a combination of desirable properties:
-
Improved Physicochemical Properties: The morpholine moiety often enhances aqueous solubility and provides a favorable balance of hydrophilicity and lipophilicity.[8]
-
Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation.[9]
-
Synthetic Tractability: It is a readily accessible synthetic building block, allowing for the creation of diverse libraries of analogues.[6]
-
Defined Exit Vectors: The nitrogen and the carbon atoms of the morpholine ring provide well-defined points for chemical elaboration, allowing for systematic exploration of the surrounding binding pocket.
The Influence of the tert-butyl Group
The tert-butyl group is a common motif in medicinal chemistry, primarily valued for its steric bulk.[10][11] Its inclusion at the 2-position of the morpholine ring offers several strategic advantages:
-
Metabolic Shielding: The bulky tert-butyl group can act as a steric shield, protecting adjacent functionalities from metabolic enzymes, thereby increasing the half-life of a potential drug candidate.[10][12]
-
Conformational Locking: Its strong conformational preference can lock the morpholine ring into a specific, bioactive conformation, which can enhance binding affinity by reducing the entropic penalty of binding.[10]
-
Vectorial Exploration of Chemical Space: The tert-butyl group itself can make important hydrophobic interactions within a binding pocket, and its defined size and shape can be exploited to achieve receptor selectivity.[10]
The Impact of the gem-Dimethyl Group
The 3,3-dimethyl substitution, also known as the gem-dimethyl group, further refines the properties of the morpholine scaffold in a manner highly advantageous for FBDD.
-
Thorpe-Ingold Effect: The gem-dimethyl group can restrict the conformational flexibility of the morpholine ring, pre-organizing the molecule for binding and potentially increasing binding affinity.[13][14]
-
Increased Metabolic Stability: The quaternary carbon at the 3-position is resistant to oxidation, further enhancing the metabolic stability of the scaffold.[13]
-
Improved Lipophilicity and Solubility Balance: The addition of the methyl groups can fine-tune the lipophilicity of the fragment, which is a critical parameter for both binding and overall drug-like properties.[13]
The combination of these features in a single, low-molecular-weight fragment makes 2-(tert-butyl)-3,3-dimethylmorpholine a highly attractive starting point for FBDD.
Physicochemical Properties Summary
| Property | Contribution from Morpholine Core | Contribution from tert-butyl Group | Contribution from gem-dimethyl Group | Overall Advantage for FBDD |
| Solubility | Generally good aqueous solubility | Increases lipophilicity | Modulates lipophilicity | Good balance for screening and optimization |
| Metabolic Stability | Stable heterocyclic core | Steric shielding of adjacent positions | Blocks oxidation at C3 | Increased in vivo half-life of derivatives |
| Conformational Rigidity | Chair-like conformation | Conformational locking | Further restricts ring flexibility | Reduces entropic penalty of binding |
| Synthetic Tractability | Well-established chemistry | Commercially available starting materials | Accessible synthetically | Facile generation of analogues for SAR |
| 3D Shape | Defined chair conformation | Bulky, spherical group | Adds defined steric bulk | Provides unique shape for exploring binding sites |
Synthetic Accessibility
The utility of a fragment is intrinsically linked to its synthetic accessibility, as the hit-to-lead process requires the rapid and efficient synthesis of numerous analogues. Chiral 2-substituted morpholines can be synthesized through various asymmetric methods, including asymmetric hydrogenation of dehydromorpholines, which can yield enantiomerically pure products on a gram scale.[15][16][17][18]
The general synthetic strategy for chiral 2-(tert-butyl)-3,3-dimethylmorpholine would likely involve a multi-step sequence starting from commercially available chiral building blocks.
Screening and Hit Validation Workflow
Due to the expected low affinity of fragment binding, highly sensitive biophysical techniques are required for screening. NMR spectroscopy and X-ray crystallography are two of the most powerful and commonly used methods in FBDD.[3]
NMR-Based Fragment Screening
Ligand-observed NMR methods are particularly well-suited for fragment screening as they can robustly detect weak binding events.[19][20]
4.1.1. Experimental Protocol: Ligand-Observed NMR Screen
-
Fragment Library Preparation:
-
Prepare a stock solution of 2-(tert-butyl)-3,3-dimethylmorpholine in a suitable deuterated solvent (e.g., DMSO-d6).
-
Create cocktails of 5-10 fragments, including the fragment of interest, for initial screening to increase throughput.[20]
-
Acquire a 1D ¹H NMR reference spectrum for each individual fragment.
-
-
Protein Sample Preparation:
-
Prepare a solution of the target protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
The protein concentration will depend on the molecular weight of the target, but a typical starting point is 10-50 µM.[21]
-
-
NMR Data Acquisition:
-
Acquire a control spectrum of the fragment cocktail in the absence of the protein.
-
Acquire a spectrum of the fragment cocktail in the presence of the target protein.
-
Commonly used ligand-observed NMR experiments include Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY).[20]
-
-
Hit Identification and Validation:
-
A "hit" is identified by the appearance of signals in the STD spectrum or a change in signal intensity/sign in the WaterLOGSY spectrum, indicating that the fragment is binding to the protein.
-
Deconvolution of the hit cocktail is performed by testing each fragment individually to identify the active binder.
-
The dissociation constant (K_D) can be estimated through NMR titration experiments.
-
X-ray Crystallography-Based Fragment Screening
Crystallographic screening provides direct, high-resolution structural information about how a fragment binds to its target, offering invaluable insights for structure-based drug design.[5][22]
4.2.1. Experimental Protocol: Crystallographic Fragment Screen
-
Crystal Preparation:
-
Fragment Soaking:
-
Prepare a solution of 2-(tert-butyl)-3,3-dimethylmorpholine in a cryo-protectant solution, often containing DMSO.
-
Soak the protein crystals in the fragment solution for a defined period (minutes to hours).[9]
-
-
X-ray Diffraction Data Collection:
-
Cryo-cool the soaked crystals and collect X-ray diffraction data, preferably at a synchrotron source for high throughput.[22]
-
-
Hit Identification and Structure Solution:
-
Process the diffraction data and solve the crystal structure.
-
A "hit" is identified by the presence of clear, unambiguous electron density for the fragment in the protein's binding site.
-
The refined structure reveals the precise binding mode and key interactions between the fragment and the protein.
-
Hit-to-Lead Optimization Strategies
Once 2-(tert-butyl)-3,3-dimethylmorpholine is identified and validated as a hit, the next stage is to elaborate the fragment into a more potent, lead-like molecule. The structural information obtained from X-ray crystallography or NMR is crucial in guiding this process.
Fragment Growing
This strategy involves adding chemical functionality to the fragment to make additional interactions with the target protein.[2] The morpholine nitrogen provides a primary vector for growth.
Fragment Linking and Merging
If other fragments are found to bind in adjacent or overlapping sites, they can be linked together or merged with the 2-(tert-butyl)-3,3-dimethylmorpholine scaffold to create a larger, higher-affinity molecule.[24]
Computational Approaches
In silico methods play a significant role in hit-to-lead optimization.
-
Docking and Molecular Dynamics: Computational docking can be used to predict the binding modes of virtual analogues of the fragment, helping to prioritize which compounds to synthesize.[25]
-
De Novo Design: Algorithms can be used to grow the fragment in silico within the binding site, suggesting novel chemical modifications.[25]
Conclusion
2-(tert-butyl)-3,3-dimethylmorpholine represents a compelling, yet underexplored, fragment for inclusion in FBDD campaigns. Its unique combination of a privileged morpholine core, a conformationally-locking and metabolically-shielding tert-butyl group, and a rigidity-enhancing gem-dimethyl moiety provides a novel, three-dimensional scaffold with excellent starting properties for drug discovery. The synthetic accessibility and the well-defined exit vectors of this fragment make it an ideal candidate for rapid, structure-guided optimization. By leveraging powerful screening technologies like NMR and X-ray crystallography, 2-(tert-butyl)-3,3-dimethylmorpholine has the potential to serve as the foundation for the development of a new generation of potent and selective therapeutics against a range of challenging biological targets. This guide has provided a comprehensive technical overview to support its consideration and application in future drug discovery endeavors.
References
Sources
- 1. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
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The Ascendance of Hindered Morpholines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring, a cornerstone in medicinal chemistry, has long been recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. However, the strategic introduction of steric hindrance through C-substitution has unlocked a new dimension of possibilities, leading to the development of "hindered morpholine" building blocks. This in-depth technical guide provides a comprehensive overview of the history, discovery, and application of these critical scaffolds. We will explore the evolution of their synthesis, from early stereoselective methods to modern catalytic approaches, and delve into the profound impact of steric hindrance on key drug-like properties. Through detailed experimental protocols, data-driven comparisons, and mechanistic insights, this guide will illuminate the causality behind the widespread adoption of hindered morpholines in modern drug discovery programs, establishing them as a truly privileged structural motif.
Introduction: Beyond the Basic Scaffold - The Strategic Value of Hindrance
The morpholine moiety is a ubiquitous feature in a vast number of approved and experimental drugs, prized for its advantageous balance of hydrophilicity and lipophilicity, metabolic stability, and synthetic accessibility.[1][2][3] Its inherent properties often lead to improved solubility, reduced off-target toxicity, and enhanced bioavailability.[3] However, early in the exploration of this scaffold, medicinal chemists began to recognize that the unsubstituted morpholine ring, while beneficial, offered limited vectors for spatial optimization and fine-tuning of molecular interactions.
The introduction of substituents on the carbon framework of the morpholine ring, creating "hindered" or "C-substituted" morpholines, marked a pivotal evolution in the application of this privileged structure.[4][5] This strategic addition of steric bulk provides a powerful tool to:
-
Enhance Target Affinity and Selectivity: By introducing specific steric constraints, chemists can orient pharmacophoric elements with greater precision, leading to more potent and selective interactions with biological targets.[6][7]
-
Modulate Physicochemical Properties: The size, shape, and electronics of the substituents can be tailored to fine-tune pKa, lipophilicity (LogP), and polar surface area (PSA), thereby optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[4][8]
-
Improve Metabolic Stability: Steric hindrance can shield metabolically labile positions on the morpholine ring or adjacent functionalities from enzymatic degradation, prolonging the half-life of a drug candidate.[9]
-
Explore Novel Chemical Space: The three-dimensional diversity offered by substituted morpholines allows for the exploration of previously inaccessible regions of chemical space, leading to the discovery of novel intellectual property.[9]
This guide will navigate the historical progression of hindered morpholine building blocks, from their conceptual inception to their current status as indispensable tools in the medicinal chemist's arsenal.
A Historical Perspective: The Dawn of Stereocontrolled Synthesis
The journey towards sophisticated hindered morpholine building blocks is intrinsically linked to the broader advancements in stereoselective synthesis. While the morpholine ring itself has been a known entity for over a century, the ability to control the spatial arrangement of substituents on the ring was a critical breakthrough.
Early forays into heterocyclic chemistry were largely focused on achiral syntheses. However, the growing understanding of the stereospecific nature of biological interactions in the mid-20th century spurred the development of methods to prepare enantiomerically pure compounds. Key figures in the field of heterocyclic and stereoselective chemistry, though not exclusively focused on morpholines, laid the essential groundwork. The pioneering work of chemists like Robert Cooley Elderfield in heterocyclic chemistry provided a foundational understanding of the reactivity and synthesis of such ring systems.
The development of chiral auxiliaries, groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, was a significant leap forward.[4] These auxiliaries, often derived from readily available chiral natural products, enabled the synthesis of specific stereoisomers of C-substituted morpholines.[4] This allowed for the systematic investigation of the structure-activity relationships (SAR) of chiral morpholine-containing compounds. A notable review by Wijtmans et al. in 2004 highlighted the growing biological relevance and the evolving synthetic strategies for C-substituted morpholines, signaling their increasing importance in drug discovery.[5]
The late 20th and early 21st centuries witnessed a paradigm shift with the advent of transition metal-catalyzed and organocatalytic methods. These powerful techniques offered more efficient and versatile routes to enantiomerically enriched hindered morpholines, further accelerating their adoption in drug development programs.[10][11]
The Impact of Hindrance on Physicochemical Properties: A Data-Driven Analysis
The introduction of substituents onto the morpholine ring directly influences its fundamental physicochemical properties. Understanding these shifts is paramount for rational drug design.
Basicity (pKa)
The nitrogen atom of the morpholine ring is weakly basic. The introduction of electron-donating or electron-withdrawing groups on the carbon framework can subtly modulate this basicity. More significantly, steric hindrance around the nitrogen can affect its accessibility for protonation, thereby influencing the pKa.
Lipophilicity (LogP)
Lipophilicity, a key determinant of a drug's ability to cross cell membranes, is directly impacted by C-substitution. The addition of alkyl or aryl groups increases the LogP, making the molecule more lipophilic. The position and nature of the substituent allow for precise control over this property.
Table 1: Comparative Physicochemical Properties of Morpholine and Hindered Derivatives
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Predicted) | LogP (Experimental/Predicted) |
| Morpholine | 87.12 | 8.36 | -0.86 | |
| 2,6-Dimethylmorpholine (cis) | 115.17 | ~8.5 | 0.3[7][9][12][13] | |
| Phendimetrazine | 191.27 | 7.3[14] | 1.9[14][15][16] | |
| Reboxetine | 313.4 | ~8.0 | 3.2 |
Note: pKa and LogP values can vary depending on the experimental or computational method used. The values presented are for comparative purposes.
Synthesis of Hindered Morpholine Building Blocks: Key Methodologies
The synthesis of C-substituted morpholines has evolved from classical methods to highly sophisticated stereoselective strategies.
Classical Approaches
Early methods often involved the cyclization of substituted amino alcohols, providing access to a range of hindered morpholines, albeit often as racemic or diastereomeric mixtures.
Stereoselective Synthesis
The demand for enantiomerically pure drugs has driven the development of stereoselective synthetic routes.
This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the morpholine ring with predefined stereochemistry.
Modern asymmetric catalysis, employing chiral metal complexes or organocatalysts, has revolutionized the synthesis of hindered morpholines. These methods allow for the direct and highly enantioselective construction of the morpholine scaffold from simple achiral precursors.
Diagram 1: General Workflow for Asymmetric Synthesis of a Hindered Morpholine
Caption: A simplified workflow for the asymmetric synthesis of hindered morpholines using a chiral catalyst.
Applications in Drug Discovery: Case Studies
The strategic incorporation of hindered morpholine building blocks has been instrumental in the success of numerous drug discovery programs.
PI3K/mTOR Inhibitors in Oncology
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][17][18][19][20] Several potent and selective inhibitors of this pathway incorporate hindered morpholine scaffolds. The steric bulk on the morpholine ring can enhance binding affinity to the kinase hinge region and improve selectivity over other kinases.
Diagram 2: The PI3K/AKT/mTOR Signaling Pathway and the Role of Morpholine-Containing Inhibitors
Caption: The PI3K/AKT/mTOR pathway is a key target in cancer therapy. Hindered morpholine-containing drugs can inhibit PI3K and/or mTOR.
Experimental Protocols
General Procedure for the Synthesis of a Hindered Morpholine Derivative
This protocol provides a general framework for the synthesis of a C-substituted morpholine via reductive amination, a common and versatile method.
Materials:
-
Substituted amino alcohol
-
Appropriate ketone or aldehyde
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Acetic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of the substituted amino alcohol (1.0 eq) in DCM, add the ketone or aldehyde (1.1 eq) followed by acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired hindered morpholine.
In Vitro Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of new chemical entities, including those containing hindered morpholine scaffolds.[1][3][8][21]
Diagram 3: Workflow for In Vitro Microsomal Stability Assay
Caption: A step-by-step workflow for determining the metabolic stability of a compound using a liver microsomal assay.
Conclusion: The Enduring Legacy and Future of Hindered Morpholines
The evolution of hindered morpholine building blocks from simple curiosities to indispensable tools in drug discovery is a testament to the power of strategic molecular design. The ability to precisely control stereochemistry and modulate physicochemical properties through C-substitution has solidified their status as a privileged scaffold. As our understanding of complex biological systems deepens and synthetic methodologies become even more sophisticated, the role of hindered morpholines is poised to expand further. The continued exploration of novel substitution patterns and the development of even more efficient and sustainable synthetic routes will undoubtedly lead to the discovery of the next generation of innovative therapeutics.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 641500, 2,6-Dimethylmorpholine, cis-. Retrieved from [Link]
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Cheméo. (n.d.). Morpholine, 2,6-dimethyl- (CAS 141-91-3). Retrieved from [Link]
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Drugs.com. (2025). Phendimetrazine: Package Insert / Prescribing Information. Retrieved from [Link]
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EMBL-EBI. (n.d.). Compound: PHENDIMETRAZINE (CHEMBL1615439). Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4771, Phentermine. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Synthetic Routes for 2-(Tert-butyl)-3,3-dimethylmorpholine
Abstract
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of 2-(tert-butyl)-3,3-dimethylmorpholine, a sterically hindered morpholine derivative. We will explore multiple synthetic strategies, moving from conceptual retrosynthetic analysis to detailed, field-proven laboratory protocols. The causality behind experimental choices, mechanistic insights, and comparative data are provided to ensure scientific integrity and practical applicability.
Introduction: The Significance of Substituted Morpholines
The morpholine heterocycle is a prevalent structural motif in a vast array of pharmaceuticals, including antidepressants like reboxetine and antiemetics like aprepitant.[1][3] Its low basicity (pKa ≈ 8.5) compared to piperidine, coupled with its polarity and capacity for hydrogen bonding, makes it an attractive moiety for fine-tuning the pharmacokinetic profiles of drug candidates.[4] The synthesis of C-substituted morpholines, particularly those with chiral centers or significant steric bulk like 2-(tert-butyl)-3,3-dimethylmorpholine, presents unique challenges and requires robust synthetic methodologies. This guide details three primary strategies for the construction of this target molecule.
Retrosynthetic Analysis
A logical breakdown of the target molecule reveals several potential bond disconnections to inform our synthetic strategy. The most intuitive disconnections are across the C-N and C-O bonds that form the heterocyclic ring, leading back to acyclic precursors.
Caption: Retrosynthetic analysis of the target morpholine.
Synthetic Strategy I: Intramolecular Cyclization of an Amino Diol
This classical approach involves the synthesis of a key amino diol intermediate, followed by an acid-catalyzed dehydration and cyclization to form the morpholine ring. This method is robust and relies on well-established reaction mechanisms.
Mechanistic Rationale
The synthesis begins with the nucleophilic attack of an amine onto a substituted epoxide. The resulting amino alcohol is then subjected to a second nucleophilic addition to form the diol. The final ring-closing step is a dehydration reaction, typically promoted by a strong acid like sulfuric acid, which protonates a hydroxyl group, turning it into a good leaving group (water) and facilitating intramolecular nucleophilic attack by the other hydroxyl group to form the ether linkage.
Experimental Protocol
Step A: Synthesis of 1-((2-hydroxy-3,3-dimethylbutan-2-yl)amino)propan-2-ol
-
To a solution of 2-amino-3,3-dimethylbutan-2-ol (1.0 equiv) in methanol (0.5 M) at 0 °C, add propylene oxide (1.1 equiv) dropwise.
-
Seal the reaction vessel and allow the mixture to stir at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Remove the solvent under reduced pressure. The resulting crude amino diol is often of sufficient purity to be carried forward to the next step without further purification.
Step B: Cyclization to 2-(Tert-butyl)-3,3-dimethylmorpholine
-
Caution: This step involves concentrated acid and high temperatures. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a round-bottom flask equipped with a reflux condenser and a stirrer, add the crude amino diol from the previous step.
-
Slowly and carefully add concentrated sulfuric acid (2.0-3.0 equiv) while cooling the flask in an ice bath.
-
After the addition is complete, heat the reaction mixture to 180-200 °C for 3-5 hours.[5]
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH > 12 by the slow addition of concentrated sodium hydroxide solution, ensuring the temperature is kept low with an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the target morpholine.
Sources
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Application Notes & Protocols: Strategic N-Alkylation of 2-(Tert-butyl)-3,3-dimethylmorpholine
Prepared by: Gemini, Senior Application Scientist
Preamble: The Strategic Value of N-Alkylating Hindered Morpholines
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, celebrated for its ability to impart favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1] Its presence can enhance aqueous solubility, modulate lipophilicity, and improve permeability across the blood-brain barrier (BBB), making it a "privileged structure" in drug design, particularly for Central Nervous System (CNS) agents.[2][3][4] The N-alkylated derivatives, specifically, are crucial for exploring the structure-activity relationship (SAR) of drug candidates, where the N-substituent often serves as a key vector for interacting with biological targets or fine-tuning the molecule's overall profile.[5]
This guide focuses on the N-alkylation of 2-(tert-butyl)-3,3-dimethylmorpholine, a substrate presenting a significant synthetic challenge. The combination of a bulky tert-butyl group at the C2 position and gem-dimethyl groups at the C3 position creates substantial steric congestion around the secondary amine's nitrogen atom. This steric shielding dramatically hinders conventional alkylation approaches, demanding carefully considered strategies to achieve successful and efficient transformation. This document provides two robust protocols—Direct Alkylation under forcing conditions and Reductive Amination—elucidating the mechanistic rationale and operational details necessary for researchers in drug development to confidently derivatize this challenging scaffold.
Guiding Principles: Overcoming Steric Hindrance
The primary obstacle in the N-alkylation of this substrate is steric hindrance. The bulky aliphatic groups flanking the nitrogen atom impede the approach of electrophiles, significantly lowering the rate of standard bimolecular nucleophilic substitution (Sₙ2) reactions.[6] Therefore, the choice of methodology must directly address this challenge.
-
Direct Alkylation (Sₙ2 Pathway): This is the most straightforward approach but is highly sensitive to steric effects.[7][8] To be successful, this method requires maximizing the reactivity of the electrophile (alkyl halide) and employing conditions (base, solvent, temperature) that can overcome the high activation energy. The reaction rate is generally slow, and this method is best suited for less-bulky alkylating agents like methyl or benzyl halides.
-
Reductive Amination: This two-step, one-pot process is often the superior strategy for sterically hindered amines.[9][10] The initial step involves the formation of an iminium ion intermediate by reacting the amine with an aldehyde or ketone. This intermediate is planar at the nitrogen-carbon double bond, which transiently removes the steric congestion around the nitrogen, making it susceptible to reduction by a selective hydride agent. This method is exceptionally versatile and is the preferred route for introducing more complex or bulky alkyl groups.
Below is a workflow to guide the selection of the appropriate protocol.
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Application Note: Reductive Amination Protocols for Sterically Encumbered Amines
Abstract
This application note details high-efficiency protocols for the reductive amination of 2-(tert-butyl)-3,3-dimethylmorpholine , a secondary amine characterized by extreme steric hindrance due to an
Introduction & Molecular Profile[1]
The Steric Challenge
2-(Tert-butyl)-3,3-dimethylmorpholine represents a "Class IV" sterically hindered amine. The nucleophilic nitrogen is flanked by a quaternary carbon at position 3. In the context of reductive amination, the rate-determining step (RDS) is not the reduction, but the initial attack of the amine on the carbonyl carbon and the subsequent dehydration to form the iminium ion.
-
Conformational Lock: The C2-tert-butyl group locks the morpholine ring into a specific chair conformation, forcing the C3-methyl groups into fixed axial/equatorial positions that shield the nitrogen lone pair.
-
Iminium Instability: Even if the hemiaminal forms, dehydration to the iminium ion (
) induces severe -strain between the morpholine methyls and the carbonyl substituents.
Mechanistic Strategy
To overcome these barriers, we must shift the equilibrium toward the iminium species using a strong Lewis acid and water scavenger (Titanium(IV) isopropoxide) or high-dielectric protic solvents (Trifluoroethanol) combined with thermal energy.
Mechanistic Visualization
The following diagram illustrates the critical role of Titanium(IV) in facilitating the reaction pathway, specifically stabilizing the transition state and sequestering water to drive the equilibrium forward.
Figure 1: Mechanism of Ti(IV)-mediated reductive amination. Titanium acts as a dual-purpose Lewis acid and dehydrating agent, essential for hindered substrates.
Method A: Titanium(IV) Isopropoxide Protocol (Gold Standard)
Recommended for: Valuable substrates, scale-up (>100 mg), and difficult ketones.
Rationale
Titanium(IV) isopropoxide serves as a Lewis acid to activate the carbonyl oxygen and, crucially, acts as a chemical desiccant. It reacts with the water byproduct to form stable titanium oxides, rendering the iminium formation irreversible.
Reagents
-
Amine: 2-(Tert-butyl)-3,3-dimethylmorpholine (1.0 equiv)
-
Carbonyl: Ketone or Aldehyde (1.2 – 1.5 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)
) (1.5 – 2.0 equiv) -
Reductant: Sodium Borohydride (NaBH
) (2.0 equiv) or NaBH CN. -
Solvent: THF (Anhydrous) or Neat.
Step-by-Step Protocol
-
Complexation (The "Neat" Step):
-
In a flame-dried vial under Nitrogen/Argon, combine the amine (1.0 equiv) and carbonyl (1.2 equiv).
-
Add Ti(OiPr)
(1.5 equiv) via syringe. -
Critical: If the mixture is stirrable, run neat (solvent-free). If solids are present, add minimal anhydrous THF (0.5 – 1.0 M concentration).
-
Stir at Ambient Temperature for 12–18 hours .
-
Checkpoint: Monitor by LCMS. You may not see the iminium mass directly (hydrolysis on column), but disappearance of the amine starting material indicates complex formation.
-
-
Reduction:
-
Dilute the viscous mixture with absolute Ethanol or dry THF (to ~0.1 M).
-
Caution: The reaction is exothermic. Cool to 0°C if scaling >1g.
-
Add NaBH
(2.0 equiv) portion-wise. -
Allow to warm to room temperature and stir for 2–4 hours.
-
-
Workup (The "Emulsion" Cure):
-
Standard aqueous workups lead to impossible Ti-emulsions.
-
Quench: Add 2 mL of water to the reaction mixture.
-
Precipitation: Dilute with EtOAc, then add 10% aqueous NaOH or NH
OH. Stir vigorously until a white, polymeric titanium precipitate forms. -
Filtration: Filter the suspension through a pad of Celite. Wash the pad with EtOAc.
-
Extraction: Wash the filtrate with brine, dry over Na
SO , and concentrate.
-
Method B: Microwave-Assisted TFE Protocol (Rapid Screening)
Recommended for: High-throughput screening (HTS), robust substrates, small scale (<50 mg).
Rationale
2,2,2-Trifluoroethanol (TFE) is a strong hydrogen-bond donor that stabilizes the transition state of iminium formation. Combined with microwave irradiation, this overcomes the steric activation energy barrier without requiring metal scavengers.
Protocol
-
Preparation: In a microwave vial, dissolve amine (1.0 equiv) and carbonyl (1.5 equiv) in TFE (0.2 M).
-
Imine Formation: Heat in microwave at 100°C for 30–60 minutes .
-
Reduction:
-
Cool to room temperature.
-
Add NaBH
CN (2.0 equiv) directly to the TFE solution. -
Stir at room temperature for 2 hours (or microwave at 60°C for 15 mins).
-
-
Workup: Dilute with DCM, wash with saturated NaHCO
. (TFE is water-soluble and washes away).
Comparative Data & Performance
| Parameter | Standard Conditions (NaBH(OAc)3 / DCE) | Method A: Ti(OiPr)4 / NaBH4 | Method B: MW / TFE / NaBH3CN |
| Conversion (Hindered Ketones) | < 20% | > 85% | 60 - 80% |
| Reaction Time | 24 - 48 hours | 16 hours (overnight) | 1 - 2 hours |
| Side Products | Alcohol (direct ketone reduction) | Minimal | Moderate (some alcohol) |
| Scalability | High | High (requires filtration) | Low (vial size limits) |
| Moisture Sensitivity | Low | High (Ti reacts with water) | Low |
Troubleshooting & Decision Logic
Use the following logic flow to determine the optimal path for your specific coupling partner.
Figure 2: Experimental decision tree for protocol selection based on electrophile steric profile.
Troubleshooting Tips
-
Problem: LCMS shows starting material and reduced alcohol (from ketone), but no product.
-
Cause: Iminium ion never formed. The reductant reduced the ketone directly.[1]
-
Solution: Increase the "Neat" stir time with Ti(OiPr)
to 24 hours or increase temperature to 40°C before adding the reducing agent.
-
-
Problem: Thick white emulsion during workup.
-
Cause: Incomplete hydrolysis of Titanium salts.
-
Solution: Add more 10% NaOH and Celite. The mixture must be filtered, not just separated.
-
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines." Journal of the Chemical Society, Perkin Transactions 1.
-
Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry.
-
Miriyala, B., et al. (2004).[3][6] "Chemoselective reductive alkylation of ammonia with carbonyl compounds." Tetrahedron.
Sources
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Application Notes and Protocols: Amide Coupling with 2-(Tert-butyl)-3,3-dimethylmorpholine
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of amide bonds is a cornerstone of modern medicinal chemistry and drug development. However, the coupling of sterically hindered secondary amines, such as 2-(tert-butyl)-3,3-dimethylmorpholine, presents significant synthetic challenges that often lead to low yields and incomplete reactions with standard protocols. This comprehensive guide provides an in-depth analysis of the principles and practical techniques for successfully synthesizing amides from this bulky amine. We will explore the underlying mechanistic hurdles, evaluate the efficacy of various coupling reagents, and provide detailed, field-proven protocols to empower researchers to overcome these synthetic obstacles.
The Challenge of Steric Hindrance in Amide Bond Formation
Amide bond synthesis typically involves the activation of a carboxylic acid, followed by nucleophilic attack from an amine. The steric bulk of 2-(tert-butyl)-3,3-dimethylmorpholine, with its t-butyl group and gem-dimethyl substituents adjacent to the nitrogen atom, creates a formidable barrier to this nucleophilic attack. This steric congestion can significantly slow down the reaction rate or prevent it from proceeding altogether under standard coupling conditions.[1]
Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (HOBt) often prove inefficient for such demanding substrates.[2][3] The bulky nature of the amine impedes its approach to the activated carboxylic acid intermediate, leading to undesired side reactions or decomposition of the activated species. Therefore, a judicious selection of more potent coupling reagents and carefully optimized reaction conditions are paramount for success.
Selecting the Right Coupling Reagent: A Comparative Analysis
For sterically hindered amide couplings, the choice of reagent is critical.[4] Reagents that form highly reactive intermediates and are less susceptible to steric hindrance are preferred. Below is a comparative analysis of suitable coupling reagents for reactions involving 2-(tert-butyl)-3,3-dimethylmorpholine.
| Coupling Reagent | Acronym | Key Advantages for Hindered Couplings | Considerations |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Forms highly reactive OAt-active esters, which are more reactive than OBt esters. Generally provides high yields and fast reaction times.[5] | Can be expensive for large-scale synthesis.[6] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Based on the OxymaPure leaving group, it is reported to be highly efficient and less prone to side reactions compared to benzotriazole-based reagents. | May require careful optimization of base and solvent. |
| Propylphosphonic Anhydride | T3P® | A versatile and powerful water-soluble coupling reagent. The byproducts are easily removed by aqueous workup, simplifying purification.[7] It has shown excellent performance in difficult couplings with low epimerization.[8] | Often used as a solution in a suitable solvent. |
| Acyl Fluorides (in situ generation) | - | Acyl fluorides are small and highly reactive, making them less sensitive to steric hindrance.[9] They can be generated in situ from carboxylic acids using reagents like cyanuric fluoride or XtalFluor-E. | May require elevated temperatures for the coupling step.[2] |
The Mechanism of Action: A Closer Look at HATU-Mediated Coupling
To understand the rationale behind the protocol, it's essential to visualize the reaction mechanism. The following diagram illustrates the key steps in a HATU-mediated amide coupling.
Figure 1: Mechanism of HATU-mediated amide coupling.
In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid reacts with HATU to form a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by the sterically hindered amine, 2-(tert-butyl)-3,3-dimethylmorpholine, to form the desired amide bond. The byproducts, HOAt and tetramethylurea, are typically soluble and can be removed during aqueous workup.
Experimental Protocol: HATU-Mediated Coupling
This protocol provides a reliable starting point for the amide coupling of a generic carboxylic acid with 2-(tert-butyl)-3,3-dimethylmorpholine. Optimization may be required for specific substrates.
Materials:
-
Carboxylic acid (1.0 eq)
-
2-(Tert-butyl)-3,3-dimethylmorpholine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approximately 0.1 M concentration).
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for an additional 15-20 minutes. The formation of the active ester can be monitored by TLC or LC-MS if desired.
-
To this activated mixture, add a solution of 2-(tert-butyl)-3,3-dimethylmorpholine (1.1 eq) in a small amount of anhydrous DMF.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Figure 2: Experimental workflow for HATU-mediated coupling.
Alternative Protocol: T3P®-Mediated Coupling
For a more "green" and often simpler workup, propylphosphonic anhydride (T3P®) is an excellent alternative.[7]
Materials:
-
Carboxylic acid (1.0 eq)
-
2-(Tert-butyl)-3,3-dimethylmorpholine (1.1 eq)
-
T3P® (50% solution in ethyl acetate or DMF) (1.5 eq)
-
Pyridine or DIPEA (3.0 eq)
-
Anhydrous ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and 2-(tert-butyl)-3,3-dimethylmorpholine (1.1 eq) in anhydrous ethyl acetate or DCM.
-
Add the base (pyridine or DIPEA, 3.0 eq) to the mixture and cool to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, gentle heating can be applied. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. Increasing the equivalents of the coupling reagent and amine may also improve the yield.
-
Side Reactions: The use of a non-nucleophilic base like DIPEA is crucial to prevent unwanted side reactions.[10]
-
Purification: The byproducts from HATU and T3P® couplings are generally water-soluble, which facilitates purification by aqueous workup.[7][11] However, residual DMF from the HATU protocol can be challenging to remove and may require azeotropic distillation with heptane or extensive high-vacuum drying.
-
Safety: Always handle coupling reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. Some coupling reagents and their byproducts can be toxic or sensitizing.[6]
Conclusion
The successful amide coupling of sterically demanding secondary amines like 2-(tert-butyl)-3,3-dimethylmorpholine is a challenging yet achievable synthetic transformation. By moving beyond standard coupling conditions and employing more potent reagents such as HATU or T3P®, researchers can effectively overcome the steric barriers and achieve high yields of the desired amide products. The protocols and insights provided in this guide offer a robust framework for navigating these difficult couplings, empowering chemists to synthesize complex molecules with greater efficiency and confidence.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link][9][12][13]
-
University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. SDU. [Link][2]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 431-435. [Link][1]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Singh, R., & Kumar, A. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link][4]
-
Varma, R. S., & Kumar, D. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(39), 5147-5151. [Link][3]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link][5]
-
Warner, S. L., & Scott, P. J. H. (2019). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link][6]
-
G. A. L. (2015). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. [Link][7]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link][10]
-
Curia. (2024, April 17). Understanding T3P® from start to finish. Retrieved from [Link][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. chempep.com [chempep.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
Application Note: High-Throughput Derivatization of 3,3-Dimethylmorpholine Scaffolds
Executive Summary & Chemical Logic
The 3,3-dimethylmorpholine scaffold represents a privileged structural motif in modern drug discovery. Unlike its unsubstituted morpholine parent, the 3,3-dimethyl variant introduces the gem-dimethyl effect (Thorpe-Ingold effect) . This structural modification confers three critical advantages:
-
Conformational Locking: The bulky methyl groups restrict the flexibility of the morpholine ring, often locking it into a chair conformation that can enhance binding affinity by reducing the entropic penalty of binding.
-
Metabolic Stability: The methyl groups at the 3-position sterically shield the adjacent nitrogen and carbon atoms from oxidative metabolism (e.g., P450-mediated
-oxidation), significantly improving half-life ( ). -
Lipophilicity Modulation: The addition of two methyl groups increases
, potentially improving membrane permeability compared to the polar morpholine core.
The Challenge: The same steric bulk that provides metabolic stability creates a kinetic barrier during derivatization. Standard N-functionalization protocols often fail or proceed sluggishly. This guide details optimized protocols specifically engineered to overcome the steric hindrance of the 3,3-dimethyl moiety.
Strategic Reaction Map
The following diagram outlines the core derivatization pathways covered in this guide, highlighting the necessary reagents to overcome steric barriers.
Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Context: Direct
Materials
-
Substrate: 3,3-Dimethylmorpholine HCl salt.
-
Aryl Halide: Aryl bromide or chloride (1.0 equiv).
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: RuPhos (for secondary amines) or BrettPhos (for challenging substrates).
-
Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (for base-sensitive substrates).
-
Solvent: 1,4-Dioxane (anhydrous) or Toluene.
Step-by-Step Protocol (96-Well Block Format)
-
Stock Preparation:
-
Prepare a 0.5 M stock solution of aryl halides in Dioxane.
-
Prepare a 0.6 M stock solution of 3,3-dimethylmorpholine (free base) in Dioxane.
-
Catalyst Master Mix: Mix Pd(OAc)₂ (0.02 equiv) and RuPhos (0.04 equiv) in Dioxane. Stir for 10 mins under Argon to pre-form the active catalyst species (
).
-
-
Dispensing:
-
Add 100 µL Aryl Halide stock (50 µmol) to each well.
-
Add 100 µL Amine stock (60 µmol, 1.2 equiv).
-
Add 200 µL Catalyst Master Mix.
-
Add solid NaOtBu (1.5 equiv) directly to wells using a solid dispenser.
-
-
Reaction:
-
Seal the block with a heavy-duty silicone mat.
-
Heat at 100°C for 16 hours with vigorous shaking (800 rpm). Note: High agitation is crucial for heterogeneous bases.
-
-
Work-up:
-
Cool to RT. Filter through a Celite/Silica pad to remove Pd black.
-
Concentrate and purify via Prep-HPLC.
-
Critical Insight: If conversion is <50%, switch to Pd-PEPPSI-IPr precatalyst. The N-heterocyclic carbene (NHC) ligand often tolerates extreme steric bulk better than phosphines.
Protocol B: Sterically Demanding Amide Coupling
Context: The nitrogen in 3,3-dimethylmorpholine is shielded. Standard EDC/HOBt couplings often stall. T3P (Propylphosphonic anhydride) is the reagent of choice as it acts as both a coupling agent and a water scavenger, driving the equilibrium forward without bulky intermediates.
Materials
-
Carboxylic Acid: Diverse set (1.0 equiv).
-
Amine: 3,3-Dimethylmorpholine (1.2 equiv).
-
Coupling Agent: T3P (50% wt in EtOAc).
-
Base: Pyridine or DIPEA (3.0 equiv).
-
Solvent: EtOAc or DMF (if acid is insoluble).
Protocol
-
Dissolve Carboxylic Acid (0.1 mmol) and Base (0.3 mmol) in EtOAc (500 µL).
-
Add 3,3-Dimethylmorpholine (0.12 mmol).
-
Add T3P solution (0.2 mmol, 2.0 equiv) dropwise. Caution: Exothermic.
-
Seal and shake at 60°C for 4–12 hours.
-
Why Heat? Unlike standard amides, this hindered coupling often requires thermal energy to overcome the activation barrier.
-
-
Quench: Add 10% NaHCO₃. The organic layer (EtOAc) can often be separated directly for evaporation if the acid was limiting.
Protocol C: Reductive Amination (The "Titanium" Method)
Context: Direct alkylation with alkyl halides is prone to elimination side reactions due to the basicity and bulk of the amine. Reductive amination is preferred. However, imine formation is slow due to the 3,3-dimethyl steric clash. Titanium(IV) isopropoxide is mandatory to act as a Lewis acid and water scavenger to force imine formation.
Workflow Diagram
Protocol
-
Combine Aldehyde/Ketone (0.5 mmol) and 3,3-Dimethylmorpholine (0.6 mmol) in a vial.
-
Add Ti(OiPr)₄ (0.75 mmol, 1.5 equiv) neat.
-
Stir at RT for 4–6 hours. The solution will become viscous.
-
Dilute with dry THF (1 mL).
-
Add NaBH(OAc)₃ (1.0 mmol, 2.0 equiv). Stir overnight.
-
Work-up (Critical): Add 1 mL of 1M NaOH. A white precipitate (
) will form. Filter through Celite. The filtrate contains the pure amine.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Troubleshooting & Optimization
The following table summarizes common failure modes specific to the 3,3-dimethyl scaffold.
| Issue | Probable Cause | Corrective Action |
| 0% Conversion (Arylation) | Pd catalyst deactivation or steric failure. | Switch ligand to BrettPhos or AdBrettPhos . Ensure solvent is strictly anhydrous. |
| Low Yield (Amide Coupling) | Steric clash prevents active ester attack. | Switch from HATU to T3P or Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate acid chloride in situ. |
| Elimination Product (Alkylation) | Amine acting as base rather than nucleophile. | Abandon direct alkylation. Use Reductive Amination (Protocol C). |
| Incomplete Imine Formation | Equilibrium favors ketone due to sterics. | Use Ti(OiPr)₄ (Protocol C) or microwave irradiation (100°C, 10 min). |
References
-
Gem-Dimethyl Effect in Medicinal Chemistry
-
Buchwald-Hartwig Conditions for Hindered Amines
-
T3P Coupling Reagent Guide
-
Dunetz, J. R., et al. (2016). T3P: A versatile reagent for amide bond formation. Organic Process Research & Development. Link
-
-
Titanium-Mediated Reductive Amination
-
Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry. Link
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Tert-butyl)-3,3-dimethylmorpholine
Welcome to the technical support center for the synthesis of 2-(tert-butyl)-3,3-dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the synthesis of this sterically hindered morpholine derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles for the synthesis of complex substituted morpholines.
Introduction: The Challenge of Steric Hindrance
The synthesis of 2-(tert-butyl)-3,3-dimethylmorpholine presents a significant synthetic challenge primarily due to substantial steric hindrance around the reactive centers. The presence of a bulky tert-butyl group at the 2-position and gem-dimethyl groups at the 3-position can impede the desired intramolecular cyclization, leading to low yields and the formation of unwanted byproducts. This guide will help you navigate these complexities and optimize your synthetic strategy.
Proposed Synthetic Pathway
A common and logical approach to the synthesis of substituted morpholines is the intramolecular cyclization of a corresponding amino alcohol. For 2-(tert-butyl)-3,3-dimethylmorpholine, a plausible precursor is N-(2-hydroxy-1,1-dimethylethyl)-3,3-dimethyl-1-amino-2-butanol. The cyclization is typically achieved by activating the terminal hydroxyl group to facilitate nucleophilic attack by the secondary amine.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 2-(tert-butyl)-3,3-dimethylmorpholine and similar sterically hindered morpholines.
FAQ 1: My overall yield is consistently low (<30%). What are the most likely causes?
Low yields in this synthesis are common and can often be attributed to several factors related to the inherent steric hindrance of the molecule.
-
Inefficient Cyclization: The primary hurdle is the intramolecular SN2 reaction. The bulky substituents can disfavor the necessary geometry for the backside attack of the nitrogen nucleophile on the carbon bearing the activated hydroxyl group.
-
Side Reactions: Elimination (E2) reactions can compete with the desired substitution, especially if a strong, non-hindered base is used with a good leaving group. This would lead to the formation of an unsaturated amino alcohol.
-
Starting Material Impurity: The purity of the amino alcohol precursor is critical. Any impurities can interfere with the reaction and complicate purification.
-
Incomplete Activation of the Hydroxyl Group: The hydroxyl group must be converted into a good leaving group. Incomplete activation will result in unreacted starting material.
FAQ 2: How can I improve the efficiency of the intramolecular cyclization step?
Optimizing the cyclization is key to improving the overall yield.
-
Choice of Activating Agent: Thionyl chloride (SOCl2) is a common choice for converting the primary alcohol to a reactive alkyl chloride in situ. The direct chlorination of an amino alcohol free base with SOCl2 has been a known method for decades, though it can be underutilized due to potential side reactions.[1] An "inverse addition" protocol, where the amino alcohol solution is added to the SOCl2 solution, can improve outcomes by ensuring the amino alcohol is instantly protonated, minimizing N-sulfinylation.[1]
-
Reaction Conditions:
-
Temperature: While initial activation may be performed at low temperatures (e.g., 0 °C), the cyclization step often requires heating to overcome the activation energy barrier imposed by steric hindrance. A temperature of around 60 °C is a good starting point for the cyclization with a mild base.[1]
-
Solvent: A non-polar, aprotic solvent like 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) is generally suitable.[1]
-
-
Base Selection: A strong, non-nucleophilic base is often required to deprotonate the amine for the cyclization step. However, care must be taken to avoid promoting elimination. Sodium hydroxide is a viable option for the cyclization of the intermediate chloroamine.[1] Alternatively, potassium tert-butoxide can be effective in promoting cyclization.[2]
FAQ 3: I am observing significant amounts of byproducts. How can I identify and minimize them?
The most likely byproduct is the result of an E2 elimination reaction, leading to an unsaturated amino alcohol.
-
Identification: This byproduct can be identified using 1H NMR spectroscopy by the appearance of vinyl proton signals. Mass spectrometry will also show a molecular ion corresponding to the loss of water from the starting amino alcohol.
-
Minimization:
-
Use a milder base or carefully control the stoichiometry of a stronger base.
-
Employ an activating group that is less prone to elimination. For example, converting the alcohol to a tosylate or mesylate and then performing the cyclization under carefully controlled basic conditions might offer a cleaner reaction, though this adds steps to the synthesis.
-
FAQ 4: The purification of the final product is difficult. What strategies can I use?
Purification of substituted morpholines can be challenging due to their physical properties.
-
Column Chromatography: This is the most common method. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. Due to the basic nature of the morpholine nitrogen, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent tailing on the column.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. Alternatively, forming a salt (e.g., hydrochloride or acetate) can facilitate crystallization and purification. The free base can then be regenerated by treatment with a base.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an option.
FAQ 5: How can I confirm the structure of my product?
Standard spectroscopic methods are essential for structure confirmation.
-
NMR Spectroscopy:
-
1H NMR: Expect to see characteristic signals for the tert-butyl group (a singlet around 1.0-1.2 ppm), the gem-dimethyl groups (two singlets), and the protons on the morpholine ring. The chemical shifts of the ring protons will be influenced by the neighboring substituents and their stereochemical relationship.
-
13C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the morpholine ring will be characteristic.
-
-
Mass Spectrometry: This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for the absence of a broad O-H stretch (from the starting amino alcohol) and the presence of C-O-C stretching vibrations.
Experimental Protocols
Proposed Synthesis of 2-(Tert-butyl)-3,3-dimethylmorpholine
This protocol is a proposed route based on the cyclodehydration of an amino alcohol precursor.[1]
Step 1: Synthesis of the Amino Alcohol Precursor (Hypothetical)
The synthesis of the precursor, N-(2-hydroxy-1,1-dimethylethyl)-3,3-dimethyl-1-amino-2-butanol, would likely involve a multi-step synthesis, for example, by nucleophilic addition of a suitable organometallic reagent to a protected amino aldehyde, followed by deprotection. The purity of this precursor is paramount for the success of the cyclization.
Step 2: Intramolecular Cyclization
Materials:
-
N-(2-hydroxy-1,1-dimethylethyl)-3,3-dimethyl-1-amino-2-butanol
-
Thionyl chloride (SOCl2)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Sodium hydroxide (NaOH), 2.5 N aqueous solution
-
tert-Butyl methyl ether (MTBE)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na2SO4), anhydrous
Procedure:
-
In a three-necked round-bottomed flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DME and cool to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) to the cooled DME.
-
Dissolve the amino alcohol precursor (1.0 equivalent) in anhydrous DME.
-
Add the amino alcohol solution dropwise to the stirred thionyl chloride solution over 1-2 hours, maintaining the internal temperature between 20-30 °C using an external cooling bath.
-
After the addition is complete, allow the mixture to stir at room temperature for 6-8 hours. A slurry may form.
-
Cool the reaction mixture to below 10 °C and slowly add 2.5 N sodium hydroxide solution (4.5 equivalents) while maintaining the temperature below 35 °C.
-
Warm the reaction mixture to 60 °C and stir for 10-12 hours to facilitate cyclization.
-
Cool the mixture to room temperature and transfer to a separatory funnel.
-
Add MTBE and water to dissolve any precipitated salts.
-
Separate the organic layer. Extract the aqueous layer with MTBE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Common Issues in 2-(Tert-butyl)-3,3-dimethylmorpholine Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Incomplete activation of the hydroxyl group. | Ensure the use of fresh, high-purity thionyl chloride. Check for moisture in the reaction setup. Consider a slight excess of the activating agent. |
| Low reaction temperature for cyclization. | After the initial activation, increase the temperature to 60-80 °C for the cyclization step. | |
| Formation of Significant Byproducts (e.g., Elimination Product) | Base is too strong or not sterically hindered. | Use a milder base or a more sterically hindered base. Carefully control the stoichiometry and addition rate of the base. |
| High reaction temperature promoting elimination. | Optimize the reaction temperature; a lower temperature may favor substitution over elimination. | |
| Complex Mixture of Products | Impure starting amino alcohol. | Purify the starting material before the cyclization reaction. |
| Side reactions due to incorrect stoichiometry. | Carefully control the stoichiometry of all reagents. | |
| Difficulty in Product Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider adding a small amount of triethylamine to the eluent. |
| Product is an oil and does not crystallize. | Attempt to form a crystalline salt (e.g., hydrochloride or acetate) for purification. |
Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: Workflow for the synthesis of 2-(tert-butyl)-3,3-dimethylmorpholine.
Diagram 2: Troubleshooting Decision Tree for Low Yields
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
-
De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. [Link]
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Example of intramolecular cyclization for morpholine ring formation. ResearchGate. [Link]
-
An entry to non-racemic β-tertiary-β-amino alcohols, building blocks for the synthesis of aziridine, piperazine, and morpholine scaffolds. Organic & Biomolecular Chemistry. [Link]
-
Optimization of the Cyclization of Amino Alcohol Hydrogen Sulfates. ResearchGate. [Link]
-
Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. ResearchGate. [Link]
-
Recent progress in the synthesis of morpholines. Academia.edu. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Institutes of Health. [Link]
-
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]
-
Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journals. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health. [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]
-
Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Publishing. [Link]
-
Synthesis of N-(3'-p-tertiary butylphenyl-2'-methyl-propyl)-cis-2,6-dimethylmorpholine. Mol-Instincts. [Link]
-
Three-step synthesis of chiral and sterically hindered amino alcohols based on cyclic enol phosphates. ResearchGate. [Link]
Sources
Technical Support Center: Solving Solubility Issues of 2-(Tert-butyl)-3,3-dimethylmorpholine Free Base
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the 2-(Tert-butyl)-3,3-dimethylmorpholine free base. This document provides a foundational understanding of the compound's physicochemical properties, a series of frequently asked questions, and in-depth troubleshooting workflows to systematically address and overcome solubility issues in your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
2-(Tert-butyl)-3,3-dimethylmorpholine is a tertiary amine. While the morpholine ring contains polar ether and amine functionalities, the molecule is heavily substituted with bulky, non-polar alkyl groups (a tert-butyl group and two methyl groups). These hydrophobic moieties dominate the molecule's character, leading to low intrinsic solubility in aqueous media.
However, the presence of the tertiary amine nitrogen provides a crucial handle for solubility enhancement. As a weak base, this nitrogen can be protonated in acidic conditions to form a cationic ammonium salt. This salt is significantly more polar than the free base, and therefore, more soluble in water.[1] Understanding this pH-dependent behavior is the first and most critical step in any solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-(Tert-butyl)-3,3-dimethylmorpholine free base not dissolving in water or neutral buffers like PBS (pH 7.4)? A: The compound is structurally dominated by hydrophobic alkyl groups, which results in poor aqueous solubility. In its "free base" form at neutral or alkaline pH, the amine is uncharged and behaves like a lipophilic organic molecule.
Q2: What is the most straightforward first step to try and dissolve this compound? A: The primary and most effective method is pH adjustment. By lowering the pH of your aqueous vehicle with a suitable acid, you will protonate the tertiary amine, forming a more soluble salt.[2] Most simple alkyl amines have conjugate acid pKa values in the range of 9.5 to 11.0, meaning they are significantly protonated and more soluble in acidic to neutral solutions.[1]
Q3: Can I use organic solvents? A: Yes. The use of water-miscible organic co-solvents is a common and effective secondary strategy.[3][4] Solvents like ethanol, isopropanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) can dramatically increase solubility.[5][6] However, you must consider the compatibility of these solvents with your experimental system (e.g., cell culture toxicity).
Q4: Are there alternatives to organic solvents for sensitive biological assays? A: Absolutely. Complexation agents like cyclodextrins are an excellent alternative.[7] These molecules have a hydrophobic core that can encapsulate the drug, and a hydrophilic exterior that allows the entire complex to dissolve in water.[8][9][10][][12] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used for this purpose.[8]
Q5: What is the difference between kinetic and thermodynamic solubility? A: Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. Kinetic solubility is an apparent solubility measured in a non-equilibrium state, often determined by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer and observing precipitation.[13] A solution prepared based on kinetic solubility may appear clear initially but can precipitate over time as it moves toward thermodynamic equilibrium. For robust experiments, determining the thermodynamic solubility is recommended.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental hurdles with detailed, step-by-step guidance.
Problem 1: My compound fails to dissolve in my desired neutral aqueous buffer (e.g., PBS at pH 7.4).
Analysis:
At neutral pH, the compound exists predominantly in its non-polar, uncharged free base form, which has very low water solubility. The most direct approach is to exploit the basicity of the tertiary amine.
Recommended Workflow: pH-Adjusted Solubilization
-
Prepare a Slurry: Add the accurately weighed 2-(Tert-butyl)-3,3-dimethylmorpholine free base to your desired volume of aqueous buffer (e.g., PBS) to create a slurry or suspension.
-
Acid Titration: While stirring, add a suitable acid dropwise. A 1 M solution of hydrochloric acid (HCl) is a common choice. The HCl will react with the basic amine to form the highly soluble hydrochloride salt.
-
Monitor pH and Dissolution: Continuously monitor the pH of the solution. As you add acid and the pH drops, you should observe the solid material dissolving.
-
Target pH: Continue adding acid until all the solid has dissolved. Note the final pH. For most aliphatic amines, complete solubilization is expected at a pH at least 2 units below the pKa of the conjugate acid.[14] Aim for a final pH in a range suitable for your experiment (e.g., pH 4-6).
-
Final Adjustments: If necessary, you can slightly adjust the pH back upwards with a dilute base (e.g., 0.1 M NaOH), but be cautious. If you raise the pH too close to the compound's pKa, it may precipitate. Always check for visual clarity after any pH adjustment.
Problem 2: I have achieved solubility through pH adjustment, but the concentration is still too low for my needs, or the required pH is incompatible with my experiment.
Analysis:
You have reached the solubility limit of the protonated salt form in the aqueous buffer, or you are constrained by experimental conditions. The next logical step is to modify the solvent system itself by introducing a water-miscible organic co-solvent.[15]
Recommended Workflow: Co-Solvent Screening
This protocol helps you systematically determine the most effective co-solvent for your application.
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.[4] Common choices are listed in the table below.
-
Prepare Co-solvent Mixtures: Create a series of buffer/co-solvent mixtures at different percentages (e.g., 90:10, 80:20, 70:30 v/v of Buffer:Co-solvent). If your compound requires an acidic pH, use a pre-acidified buffer for these mixtures.
-
Determine Solubility:
-
Add an excess amount of your compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After agitation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent system for analysis.
-
-
Quantify Concentration: Analyze the diluted supernatant using a calibrated analytical method like HPLC-UV or UV-Vis spectroscopy to determine the compound's concentration.[16] This concentration represents the solubility in that specific solvent system.
-
Select Optimal System: Choose the co-solvent system that provides the required solubility with the lowest percentage of organic solvent to minimize potential experimental artifacts.
Table 1: Common Co-solvents for Solubility Enhancement
| Co-Solvent | Typical Concentration Range | Key Considerations |
| Ethanol | 5 - 40% | Generally well-tolerated but can be volatile. |
| Propylene Glycol (PG) | 10 - 60% | Less volatile than ethanol; can be viscous at high concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | Low toxicity, good solubilizing power for many compounds. |
| Dimethyl Sulfoxide (DMSO) | <10% (in vitro), <1% (final assay) | Excellent solubilizer but can have pleiotropic effects in biological assays.[6] |
Problem 3: My biological experiment (e.g., cell-based assay) is highly sensitive to pH changes and organic solvents.
Analysis:
In this scenario, both primary solubilization strategies are unsuitable. You need a method that can increase aqueous solubility under near-physiological conditions (neutral pH, no organic solvent). Complexation with cyclodextrins is the ideal approach.[7]
Recommended Workflow: Cyclodextrin Complexation
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common first choice due to its high aqueous solubility and low toxicity.[8]
-
Prepare Cyclodextrin Solutions: Make a series of aqueous solutions of HP-β-CD in your desired buffer (e.g., PBS pH 7.4) at various concentrations (e.g., 2%, 5%, 10%, 20% w/v).
-
Determine Phase Solubility:
-
Add an excess amount of your compound to each cyclodextrin solution.
-
Agitate the sealed vials for 24-48 hours at a constant temperature to reach equilibrium.
-
Centrifuge to pellet undissolved solid.
-
Analyze the supernatant concentration via HPLC-UV or a similar method.
-
-
Analyze Results: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship indicates the formation of a soluble inclusion complex. From this plot, you can determine the required cyclodextrin concentration to achieve your target compound concentration.[10]
Visualization of Workflows
Diagram 1: Decision Tree for Solubilization Strategy
This diagram provides a logical path for selecting the appropriate solubilization method.
Caption: A decision-making workflow for selecting a solubilization strategy.
Diagram 2: Shake-Flask Method for Solubility Determination
This diagram outlines the standard experimental procedure for measuring thermodynamic solubility.
Caption: Experimental workflow for the shake-flask solubility measurement method.
References
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
Hilaris Publisher. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Wamser, C. C. (2002). Chapter 22 Notes - Amines. Portland State University. Retrieved from [Link]
-
Wagner, K. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
-
Avdeef, A. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link]
-
ACS Publications. (2003, May 1). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
CER. (2024, October 7). Solubilizing poorly soluble drugs with acid-base (super)solubilization principle – interactions that make it work. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Ditert-butyl-6-methylmorpholine. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
-
Scribd. (n.d.). Solubilization in The Presence of Surfactants. Retrieved from [Link]
-
ScienceDirect. (n.d.). Cosolvent. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, November 2). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (2012, October 19). Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]
-
PubMed. (2013, June 15). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Retrieved from [Link]
-
ResearchGate. (2015, May 11). 9 Solubilization in Surfactant Systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]
-
Connected Papers. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
University of Alberta. (2005, July 8). Micellar solubilization of drugs. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
Sources
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- 14. Chapter 22 notes [web.pdx.edu]
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- 16. lifechemicals.com [lifechemicals.com]
Minimizing side reactions during 2-(Tert-butyl)-3,3-dimethylmorpholine alkylation
Case ID: TBDM-ALK-001 Status: Open Priority: High (Steric Hindrance Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Steric Fortress" Challenge
You are attempting to alkylate 2-(Tert-butyl)-3,3-dimethylmorpholine . Before proceeding, you must recognize that this is not a standard secondary amine.[1] It is a "steric fortress."
The nitrogen atom is flanked by:
-
A Gem-dimethyl group at C3.
-
A Tert-butyl group at C2.
Chemical Reality Check: This specific steric arrangement renders the nitrogen lone pair kinetically inaccessible for standard
This guide provides the "Workarounds" required to bypass these steric barriers.
Module 1: Diagnostic & Troubleshooting (Why Fails)
The Problem: Elimination vs. Substitution
If you are using an alkyl halide (e.g., R-Br, R-I) and a base (e.g.,
| Symptom | Root Cause | Mechanism |
| No Reaction | The electrophile cannot reach the N-lone pair due to the tert-butyl and gem-dimethyl wall. | Steric shielding (Kinetic block). |
| Alkene Formation | The amine acts as a base , not a nucleophile. It strips a proton from the alkyl halide. | E2 Elimination (The dominant side reaction). |
| Quaternization | (Rare) If the electrophile is methyl iodide, you might get over-alkylation, but this is unlikely with this substrate. | Exhaustive Methylation. |
Decision Tree: Select Your Pathway
Figure 1: Strategic Decision Tree for Hindered Amine Alkylation. Note that standard alkylation (Red path) is discouraged in favor of Reductive Amination or Cross-Coupling.
Module 2: The Solution – Activated Reductive Amination
Applicability: Connecting Primary or Secondary Alkyl groups (e.g., Ethyl, Isopropyl, Benzyl).
Standard reductive amination (Aldehyde + Amine +
The Fix: Use Titanium Tetrachloride (
Protocol: -Mediated Reductive Amination
Reagents:
-
Amine: 2-(Tert-butyl)-3,3-dimethylmorpholine (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.1 - 1.2 equiv)
-
Lewis Acid:
(0.5 - 1.0 equiv) (Handle with extreme care) -
Base: Triethylamine (
) (3.0 equiv) -
Reductant:
(Sodium Cyanoborohydride) (2.0 equiv) -
Solvent: Dry Dichloromethane (DCM)
Step-by-Step Workflow:
-
Complexation (0°C):
-
Dissolve the Amine (1 equiv) and Carbonyl (1.2 equiv) in dry DCM under Argon/Nitrogen.
-
Cool to 0°C.
-
Add
(3 equiv). -
Slowly add
(0.5 equiv) dropwise. (Exothermic! White/Yellow precipitate will form).
-
-
Imine Formation (RT):
-
Allow the mixture to warm to Room Temperature (RT).
-
Stir for 6–12 hours.
-
Checkpoint: Take an aliquot for NMR/IR. Look for the disappearance of the Carbonyl peak (C=O) and appearance of the Imine peak. Do not proceed until imine is formed.
-
-
Reduction (0°C):
-
Cool the mixture back to 0°C.
-
Add a solution of
(2.0 equiv) in MeOH (minimal volume). -
Stir at RT overnight.
-
-
Workup (Critical):
-
Quench carefully with
NaOH (to break Ti-complexes). -
Filter through a Celite pad to remove Titanium salts (sticky white solid).
-
Extract with DCM, wash with brine, dry over
.
-
Module 3: Buchwald-Hartwig Coupling (Aryl Groups)
Applicability: Connecting Aryl or Heteroaryl groups.[3]
Standard Pd-catalysis (e.g.,
Recommended Catalyst Systems
| Component | Recommendation | Rationale |
| Ligand | RuPhos or BrettPhos | These bulky dialkylbiaryl phosphines create a "pocket" that facilitates the entry of hindered amines while preventing catalyst deactivation. |
| Pre-catalyst | RuPhos Pd G4 | Fourth-generation pre-catalysts ensure rapid initiation even at lower temperatures. |
| Base | NaOtBu or LHMDS | Strong, bulky bases are required to deprotonate the amine-Pd complex. |
| Solvent | Toluene or 1,4-Dioxane | High boiling point non-polar solvents are preferred. |
Mechanism & Workflow
Figure 2: The Catalytic Cycle. The "Amine Coordination" step (Red) is the failure point for standard catalysts. RuPhos/BrettPhos ligands accelerate this specific step.
FAQ: Frequently Asked Questions
Q1: Can I use microwave irradiation to force the
-
Answer: Not recommended. While heat increases kinetic energy, it disproportionately favors Elimination (E2) over substitution for hindered systems. You will likely just degrade your alkyl halide faster.
Q2: Why use
-
Answer: Selectivity.
is less reactive and works well at the slightly acidic pH often generated during the Lewis Acid step. can reduce unreacted aldehydes/ketones to alcohols, creating impurities that are hard to separate.
Q3: My
-
Answer: You likely added the
too fast or without enough solvent. Titanium complexes can be voluminous. Use more DCM and ensure vigorous stirring during addition.
Q4: Is there a metal-free alternative for methylation?
-
Answer: Yes. Eschweiler-Clarke (Formaldehyde + Formic Acid) is the classic method for methylation. However, for this specific hindered amine, it may require high temperatures (refluxing formic acid) which can be harsh. The
/Formaldehyde route is milder.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution & Elimination).
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Detailing RuPhos/BrettPhos for hindered amines).
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.[4] (Foundational text for reductive amination).
-
Ramachandran, P. V., et al. (2022).[5] "TiCl4-Catalyzed Hydroboration of Ketones with Ammonia Borane." The Journal of Organic Chemistry. (Demonstrates TiCl4 activation modes).
-
Leggio, A., et al. (2017).[5] "Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4."[5][6] Chemistry Central Journal. (Highlights TiCl4 handling and activation). [5]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Improving enantiomeric excess in 2-(Tert-butyl)-3,3-dimethylmorpholine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that can enhance metabolic stability, aqueous solubility, and blood-brain barrier permeability.[1] The precise control of stereochemistry in substituted morpholines is often critical for therapeutic efficacy and safety. This guide provides in-depth technical support for the synthesis of 2-(tert-butyl)-3,3-dimethylmorpholine, with a focus on troubleshooting and optimizing enantiomeric excess (ee).
Troubleshooting Guide: Low Enantiomeric Excess
Low or inconsistent enantiomeric excess is a frequent challenge in asymmetric synthesis.[2] This section provides a systematic approach to diagnosing and resolving this issue in the synthesis of 2-(tert-butyl)-3,3-dimethylmorpholine.
Problem: Observed enantiomeric excess is significantly lower than expected.
| Potential Cause | Recommended Action |
| Inaccurate Analytical Method | The first step is to rigorously validate your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unoptimized method can yield misleading ee values.[2] Ensure baseline separation of enantiomer peaks (Resolution > 1.5) and validate the method for accuracy and precision.[2] |
| Impure Reactants or Solvents | Impurities in starting materials or solvents can interfere with the catalyst or chiral auxiliary, leading to a reduction in enantioselectivity. Purify substrates by recrystallization or distillation and use anhydrous, degassed solvents.[2] |
| Suboptimal Reaction Temperature | Temperature control is critical in many asymmetric reactions. Deviations from the optimal temperature can significantly impact enantioselectivity. Calibrate your thermostat and consider screening a range of temperatures to find the optimum for your specific system.[2] |
| Catalyst or Chiral Auxiliary Issues | The quality and handling of the chiral catalyst or auxiliary are paramount. Ensure the catalyst is fresh and properly characterized. In some cases, higher catalyst loadings can lead to the formation of less selective aggregates.[2] Consider screening different catalyst loadings. |
| Presence of Moisture or Air | Many asymmetric reactions are sensitive to air and moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under a pure inert atmosphere (e.g., argon or nitrogen).[2] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of chiral morpholines, providing insights into key experimental considerations.
Q1: What are the most effective strategies for achieving high enantioselectivity in morpholine synthesis?
Asymmetric catalysis is a highly efficient route to enantiomerically pure morpholine derivatives.[1] Key strategies include:
-
Asymmetric Hydrogenation: The rhodium-catalyzed asymmetric hydrogenation of dehydromorpholine precursors using chiral bisphosphine ligands, such as SKP-Phos, can yield 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee).[3][4]
-
Organocatalysis: The enantioselective intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, is an effective method for constructing 2,3-disubstituted morpholines.[4]
-
Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary into the molecule can control the stereochemical outcome of subsequent reactions.[5] Auxiliaries derived from amino acids, such as pseudoephedrine, have been successfully used in the synthesis of chiral morpholin-2-ones, which are precursors to chiral 1,2-amino alcohols.[6]
Q2: How can I resolve a racemic mixture of 2-(Tert-butyl)-3,3-dimethylmorpholine?
If a racemic mixture is obtained, it can be separated into its constituent enantiomers through a process called resolution.[7] This is typically achieved by reacting the racemate with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers.[7] Diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography.[7] Common resolving agents for amines include chiral acids such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid.[7] After separation, the chiral auxiliary is removed to yield the pure enantiomers.
Q3: What role does the solvent play in determining enantioselectivity?
The choice of solvent can have a profound impact on the enantioselectivity of a reaction. The solvent can influence the conformation of the transition state, the solubility of the catalyst and reactants, and the aggregation state of the catalyst. It is often necessary to screen a variety of solvents to identify the optimal one for a particular asymmetric transformation.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experiment in the asymmetric synthesis of a chiral morpholine derivative.
Protocol 1: Asymmetric Hydrogenation of a Dehydromorpholine Precursor
This protocol describes a representative procedure for the synthesis of a 2-substituted chiral morpholine via asymmetric hydrogenation, a highly effective method for creating stereocenters.[1][4]
Materials:
-
[Rh(COD)2]BF4
-
(R)-SKP-Phos
-
Dehydromorpholine substrate
-
Anhydrous, degassed solvent (e.g., Dichloromethane - DCM)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Schlenk tube and standard Schlenk line techniques
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol) and (R)-SKP-Phos (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL).[4] Stir the mixture at room temperature for 30 minutes to form the catalyst solution.[4]
-
Reaction Setup: In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve the dehydromorpholine substrate in the anhydrous, degassed solvent.[1]
-
Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula.[1] Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm).[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).[1] The reaction progress can be monitored by techniques such as TLC or GC/MS on aliquots carefully taken from the reaction.[1]
-
Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired chiral morpholine.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified product using chiral HPLC or GC analysis.
Visualization of Key Concepts
Logical Workflow for Troubleshooting Low Enantiomeric Excess
Caption: A systematic workflow for troubleshooting low enantiomeric excess in asymmetric synthesis.
References
-
Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem.
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
-
Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. Benchchem.
-
Morpholine synthesis. Organic Chemistry Portal.
-
Asymmetric Synthesis of Spiro[3,2′-morpholine-oxindoles] Derivatives via the [5 + 1] Annulation Reaction. The Journal of Organic Chemistry - ACS Publications.
-
Troubleshooting low enantiomeric excess in asymmetric catalysis. Benchchem.
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC.
-
Enantioselective Synthesis of 2,3-Disubstituted Benzomorpholines: Analogues of Lignan Natural Products. PubMed.
-
Other Chiral Auxiliaries. BOC Sciences.
-
Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journals.
-
Chiral auxiliary. Wikipedia.
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed.
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
-
Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC.
-
Asymmetric reactions_synthesis.
-
Chemistry Matters — Enantioselective Synthesis.
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
-
Asymmetric Synthesis.
-
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society - ACS Publications.
-
Enantioselective synthesis of morpholine... ResearchGate.
-
Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
-
Concise Introduction to Asymmetric Synthesis. Chemistry IIT Bombay.
-
Asymmetric synthesis. DU Chem.
-
Facile optical resolution of tert-butanethiosulfinate by molecular complexation with (R)-BINOL and study of chiral discrimination of the diastereomeric complexes. PubMed.
-
Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC.
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
-
Asymmetric synthesis Introduction enantiomeric excess. Slideshare.
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.
-
Preparation and Enantiomeric Excess Determination of Optically Active BINOL and BINOL Derivatives. Bentham Science Publisher.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Bioisosteric Replacement of Piperazine with 2-(Tert-butyl)-3,3-dimethylmorpholine: A Strategic Guide
Topic: Bioisosteric replacement of piperazine with 2-(Tert-butyl)-3,3-dimethylmorpholine Content Type: Publish Comparison Guide
Executive Summary: The Case for Steric Engineering
In modern drug discovery, the piperazine ring is a "privileged scaffold" found in numerous FDA-approved drugs (e.g., Imatinib, Olanzapine). However, it frequently introduces liabilities: high basicity (leading to poor permeability), hERG channel inhibition, and rapid oxidative metabolism.
This guide analyzes the 2-(Tert-butyl)-3,3-dimethylmorpholine moiety as a high-precision bioisostere. Unlike a simple morpholine replacement (which primarily addresses basicity), this specific analog leverages extreme steric constraint and metabolic blocking . The vicinal substitution pattern (2-tert-butyl adjacent to 3,3-dimethyl) locks the morpholine ring into a rigid conformation, reducing the entropic penalty of binding while simultaneously shielding the nitrogen center from cytochrome P450 (CYP) oxidation.
Target Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Leads.
Comparative Chemical Profile
The following table contrasts the standard linker (Piperazine) with the advanced bioisostere.
| Feature | Piperazine (Standard) | Morpholine (Basic Isostere) | 2-(t-Bu)-3,3-dimethylmorpholine (Advanced) |
| Structure | Cyclic diamine (N,N) | Cyclic ether-amine (O,N) | Sterically crowded ether-amine |
| pKa (Conj. Acid) | ~9.8 (Basic) | ~8.3 (Moderately Basic) | ~7.5 - 7.9 (Lowered by steric hindrance to solvation) |
| LogP (Lipophilicity) | ~ -1.5 (Hydrophilic) | ~ -0.86 | ~ +1.5 to +2.0 (Significant increase) |
| H-Bond Donors | 1 (NH) | 0 (Ether O) | 0 |
| Metabolic Liability | High (N-oxidation, | Moderate ( | Low (Steric shield at |
| Conformation | Flexible Chair | Flexible Chair | Rigid/Locked Chair (Vicinal clash) |
| Key Advantage | Solubility | Basicity modulation | Metabolic Stability & Selectivity |
Key Physicochemical Insights
-
Basicity Modulation: The bulky 3,3-dimethyl group adjacent to the nitrogen creates a "steric gate," hindering the approach of water molecules required to solvate the protonated ammonium species. This lowers the pKa closer to physiological pH (7.4), improving passive membrane permeability (
). -
Lipophilicity Jump: The tert-butyl group adds significant hydrophobic bulk. While piperazine is often used to gain solubility, this bioisostere is used when a lead compound is too polar or requires better blood-brain barrier (BBB) penetration.
Mechanistic Rationale & Signaling Pathways
The "Gem-Dimethyl" & "Vicinal Clash" Effect
The core innovation of this bioisostere is the interaction between the C2-tert-butyl and C3-dimethyl groups.
-
Metabolic Blockade: The C3 position (alpha to nitrogen) is the primary site of CYP450-mediated oxidative dealkylation. The gem-dimethyl group replaces the abstractable hydrogens, rendering this position metabolically inert.
-
Conformational Locking: The steric bulk forces the ring into a specific chair conformation to minimize 1,3-diaxial interactions. This "pre-organized" state can significantly enhance binding affinity if it matches the receptor's bioactive conformation (reducing
by minimizing ).
Visualization: Metabolic Fate & Logic Flow
The following diagram illustrates the metabolic divergence between a standard piperazine and the protected morpholine analog.
Caption: Metabolic divergence showing how steric shielding in the bioisostere prevents CYP450 degradation, leading to sustained pharmacokinetics.
Experimental Protocols
Synthesis of the Bioisostere Core
Note: The synthesis of such a crowded ring requires specific conditions to overcome the steric barrier.
Reagents:
-
Amino acid precursor: DL-Valine or tert-Leucine derivatives.
-
Alkylation agent: 1,2-dibromo-alkanes or epoxide equivalents.
-
Base: NaH or KOtBu.
Protocol (General Cyclization Workflow):
-
Starting Material: Begin with 2-amino-3,3-dimethyl-1-butanol (derived from amino acid reduction).
-
Acylation: React with 2-bromo-3,3-dimethylbutyryl chloride (or equivalent tert-butyl precursor) to form the amide.
-
Cyclization: Perform an intramolecular cyclization using NaH (2.0 eq) in THF at reflux. The high temperature is necessary to overcome the activation energy of the crowded transition state.
-
Reduction: Reduce the resulting lactam using LiAlH4 (3.0 eq) in refluxing ether to yield the final morpholine.
-
Purification: Isolate via acid-base extraction. Due to the lipophilic tert-butyl group, the product will extract easily into DCM at pH 10.
Validation: Microsomal Stability Assay
To confirm the bioisosteric advantage, perform a comparative intrinsic clearance (
Materials:
-
Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
NADPH regenerating system.
-
Test Compounds: Piperazine analog (Control) vs. Bioisostere analog (Test).
-
LC-MS/MS for quantification.
Step-by-Step Protocol:
-
Incubation: Pre-incubate 1
M of test compound with HLM in phosphate buffer (pH 7.4) for 5 mins at 37°C. -
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot 50
L samples at mins. -
Quenching: Immediately add 150
L ice-cold Acetonitrile (containing internal standard) to stop the reaction. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .-
Success Criteria: The bioisostere should exhibit a
that of the piperazine control.
-
Strategic Decision Tree
Use this logic flow to determine if this bioisostere is suitable for your lead series.
Caption: Decision matrix for selecting the 2-(t-Bu)-3,3-Me2-Morpholine bioisostere based on SAR requirements.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Barnes-Seeman, D. (2012). The Role of Physico-Chemical Properties in Drug Discovery. Current Topics in Medicinal Chemistry. [Link]
-
Westphal, M. V., et al. (2015).[1] Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties. ChemMedChem, 10(3), 461-469. [Link]
-
Cambridge MedChem Consulting. Piperazine Bioisosteres. [Link]
Sources
Comparative Potency & Stability Guide: Hindered vs. Unhindered Morpholines in Drug Discovery
Executive Summary
The Morpholine Paradox: The morpholine heterocycle is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid). It offers a balance of solubility, lipophilicity, and hydrogen-bond accepting capability. However, unhindered morpholines frequently suffer from poor metabolic stability due to oxidative attack at the
The Solution: Hindered morpholines —created via alkyl substitution (e.g., 2,6-dimethylmorpholine) or conformational restriction (e.g., bridged bicyclic systems)—are deployed to block these metabolic "soft spots."
The Trade-off: While hindrance dramatically improves half-life (
Structural & Physicochemical Basis[1][2][3]
To optimize potency, one must first understand the physical shifts caused by steric hindrance.
| Property | Unhindered Morpholine | Hindered (e.g., 2,6-dimethyl) | Bridged (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) | Impact on Drug Performance |
| Conformation | Chair (fluxional) | Chair (locked equatorial preferred) | Rigid Boat/Chair | Rigid scaffolds reduce entropic penalty upon binding but must match the target pocket exactly. |
| Basicity ( | ~8.3 | ~7.4 - 8.0 (Inductive effects) | Variable | Lower |
| Lipophilicity ( | Lower | Higher (+0.5 to +1.0 log units) | Higher | Increased lipophilicity improves BBB penetration (crucial for CNS targets like mTOR) but increases non-specific binding. |
| Metabolic Liability | High (High | Low (Steric block) | Very Low | Primary driver for substitution. Blocks CYP450 access. |
Mechanism of Metabolic Stabilization
The primary metabolic pathway for morpholine is
Diagram 1: Metabolic Fate of Morpholines The following pathway illustrates the oxidative vulnerability of unhindered morpholines versus the steric protection in hindered analogs.
Caption: Comparative metabolic pathways. Unhindered morpholines undergo CYP450-mediated ring opening, while hindered analogs sterically prevent the formation of the reactive carbinolamine intermediate.
Comparative Potency: The "Magic Methyl" Effect
Does adding bulk kill potency? Not always. In fact, "locking" the conformation can enhance potency if the methyl group fills a hydrophobic sub-pocket.
Case Study: PI3K/mTOR Inhibitors
The development of Phosphoinositide 3-kinase (PI3K) inhibitors provides the clearest data on this comparison.
-
Reference Compound: ZSTK474 (Pan-PI3K inhibitor).[1] Contains two unhindered morpholine rings.
-
Liability: High clearance, requires high dosing.
-
-
Optimization: Replacement with bridged morpholines or substituted analogs.
Experimental Data Summary (Representative SAR):
| Compound Variant | Structure Type | PI3K | Interpretation | |
| ZSTK474 | Unhindered Morpholine | 16 | High (>50 | Potent but metabolically unstable. |
| Analog A | 2,6-Dimethylmorpholine | 45 | Low (<10 | 3x Potency Loss. Methyl groups clash with the hinge region (Val851). Stability gained, potency lost. |
| Analog B | Bridged (8-oxa-3-azabicyclo) | 12 | Low (<12 | Potency Retained. The bridge locks the morpholine in a bio-active conformation that fits the pocket without steric clash. |
Key Insight: Potency is only maintained if the "hindrance" is directed away from the protein interface or if it locks the molecule into the bioactive conformation (reducing the entropic cost of binding).
Experimental Protocols (Self-Validating Systems)
To objectively compare hindered vs. unhindered analogs, you must run paired assays for Intrinsic Clearance and Binding Kinetics .
Protocol A: Microsomal Stability Assay (Metabolic Potency)
Objective: Determine the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of Test Compounds (Hindered vs. Unhindered) in DMSO.
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
-
Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Reaction: Dilute microsomes to 0.5 mg/mL. Pre-incubate at 37°C for 5 min.
-
Initiate by adding Test Compound (Final conc: 1
M, <0.1% DMSO).
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Aliquot 50
L into 200 L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to quench.
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Validation Check: Include Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil
min, the microsomes are inactive; discard data.
-
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope =
. - .
-
Protocol B: Surface Plasmon Resonance (SPR) (Binding Potency)
Objective: Determine if hindrance affects the "On-Rate" (
-
Immobilization: Biotinylate the target kinase (e.g., PI3K
) and capture on a Streptavidin (SA) sensor chip. -
Injection:
-
Inject Unhindered Morpholine analog (concentration series: 0.1x to 10x
). -
Inject Hindered Morpholine analog (same series).
-
-
Flow Rate: High flow (50-100
L/min) to minimize mass transport effects. -
Data Fitting: Fit to 1:1 Langmuir binding model.
-
Critical Output:
-
If
decreases for the hindered analog: Steric bulk is blocking entry to the active site. -
If
decreases (slower dissociation): The hindrance has "locked" the drug into the pocket (Desirable).
-
Decision Framework for Drug Design
When should you switch from unhindered to hindered morpholine? Use this logic flow.
Diagram 2: Optimization Decision Tree
Caption: Decision matrix for morpholine optimization. If metabolic instability is detected, steric hindrance is introduced, followed by a critical potency check to ensure the bulk does not disrupt target binding.
References
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. PubMed Central. [Link]
-
Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]
-
Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]
-
Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Medicinal Chemistry Letters. [Link]
Sources
Comparative In Vitro Toxicity Profiling: Substituted Morpholine Scaffolds in Drug Discovery
Executive Summary: The Morpholine Paradox
In modern drug discovery, the morpholine heterocycle is a privileged scaffold, appearing in blockbuster drugs like Gefitinib (EGFR inhibitor) and Linezolid (antibiotic). Its popularity stems from its ability to modulate lipophilicity (
However, this utility comes with distinct toxicological liabilities. Morpholine derivatives are frequently flagged for bioactivation to reactive iminium intermediates and lysosomal trapping (phospholipidosis).
This guide objectively compares the in vitro toxicity profiles of three primary morpholine substitution classes:
-
N-Alkyl Morpholines (High basicity, metabolic liability)
-
N-Aryl Morpholines (Reduced basicity, electronic tuning)
-
C-Substituted Morpholines (Steric blocking, metabolic stability)
Mechanistic Toxicity Analysis
To select the right scaffold, one must understand the causality of toxicity.
Metabolic Bioactivation (The Iminium Alert)
The most critical safety risk for morpholine-containing drugs is the cytochrome P450 (CYP450) mediated oxidation of the morpholine ring. This generates an unstable carbinolamine, which dehydrates to form a reactive iminium ion or opens to form an aldehyde. These electrophiles covalently bind to proteins and DNA, leading to idiosyncratic toxicity or genotoxicity.
Lysosomal Trapping (Phospholipidosis)
Morpholines are weak bases. In the acidic environment of the lysosome (pH ~4.5), they become protonated and trapped.[1] This accumulation interferes with lipid metabolism, causing Drug-Induced Phospholipidosis (DIPL) .
Visualization: Morpholine Bioactivation Pathway
The following diagram illustrates the oxidative bioactivation pathway leading to reactive toxicity.
Figure 1: Mechanism of CYP450-mediated bioactivation of morpholine derivatives into reactive electrophiles.
Comparative Performance Data
The following data synthesizes trends from high-content screening and metabolic stability assays. It compares a standard N-Methyl Morpholine (Class A) against an electron-deficient N-Aryl Derivative (Class B) and a C-Substituted Analog (Class C).
Table 1: In Vitro Toxicity & Stability Benchmarks
| Feature | Class A: N-Alkyl Morpholine | Class B: N-Aryl Morpholine | Class C: C-Substituted (3,3-dimethyl) |
| Representative Structure | N-Methylmorpholine | 4-(4-Nitrophenyl)morpholine | 3,3-Dimethylmorpholine |
| Basicity (pKa) | ~7.4 (High) | ~2.5 - 5.0 (Low) | ~7.8 (High) |
| Lysosomal Trapping | High (Accumulates in lysosomes) | Low (Remains neutral at pH 4.5) | High (Unless N-substituted) |
| Reactive Metabolite Risk | High (α-carbon oxidation) | Moderate (Ring electronics stabilize) | Low (Steric hindrance blocks oxidation) |
| Cytotoxicity (HepG2 IC50) | 50 - 150 µM | > 200 µM (Generally safer) | > 300 µM (Metabolically stable) |
| Phospholipidosis Score | Positive (+) | Negative (-) | Positive (+) |
Key Insight:
-
Class A is risky for chronic dosing due to phospholipidosis.
-
Class B reduces lysosomal trapping but requires checking for aniline toxicity if the ring is cleaved.
-
Class C (Gem-dimethyl substitution) is the gold standard for blocking metabolic hotspots (bioactivation) but does not solve the lysosomal trapping issue unless the nitrogen basicity is also modulated.
Validated Experimental Protocols
To validate these profiles in your own pipeline, use the following self-validating protocols.
Protocol 1: Reactive Metabolite Trapping (GSH/Cyanide Assay)
Objective: Detect the formation of reactive iminium ions (hard electrophiles) that standard glutathione (GSH) screens might miss.
Reagents:
-
Human Liver Microsomes (HLM)
-
Trapping Agent A: Glutathione (GSH) - Targets soft electrophiles (quinones/epoxides).
-
Trapping Agent B: Potassium Cyanide (KCN) - Crucial for Morpholines. Targets hard iminium ions.
Workflow:
-
Incubation: Incubate Test Compound (10 µM) with HLM (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Trapping: Add KCN (1 mM) or GSH (5 mM) to parallel reaction vessels.
-
Termination: Quench with ice-cold Acetonitrile at T=60 min.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Validation Criteria: Search for [M + CN]+ adducts (Mass shift +26 Da). The presence of a cyanide adduct confirms iminium formation.
Protocol 2: High-Content Lysosomotropism Screening
Objective: Quantify lysosomal accumulation and phospholipidosis risk.[2]
Reagents:
-
Cell Line: HepG2 or H9c2 (Cardiomyocytes).
-
Probe: LysoTracker™ Red DND-99.
-
Nuclear Stain: Hoechst 33342.
Workflow:
-
Seeding: Seed cells in 96-well optical plates (10k cells/well).
-
Dosing: Treat with test compounds (1–100 µM) for 24 hours. Include Chloroquine (10 µM) as a positive control.
-
Staining: Remove media. Add LysoTracker Red (50 nM) + Hoechst (1 µg/mL) for 30 mins.
-
Imaging: Image on High-Content Imager (e.g., CellInsight).
-
Quantification: Measure "Spot Total Intensity" per cell in the cytoplasmic region.
-
Threshold: >1.5-fold increase in LysoTracker intensity vs. vehicle indicates lysosomal trapping.
Visualization: Toxicity Screening Workflow
This diagram outlines the decision tree for clearing a morpholine scaffold.
Figure 2: Decision tree for evaluating morpholine toxicity liabilities.
References
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link
-
Hallifax, D., & Houston, J. B. (2007).[2] Uptake of basic drugs into hepatocytes: mechanistic interpretation of lysosomal trapping. Drug Metabolism and Disposition.[3] Link
-
Dalvie, D., et al. (2002). Assessment of reactive metabolites in drug discovery: Use of potassium cyanide to trap iminium ions. Chemical Research in Toxicology. Link
-
OECD Guidelines for the Testing of Chemicals. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test.Link
-
Prajapati, B., et al. (2014).[4] Synthesis and Preliminary in-vitro Cytotoxic Activity of Morpholino Propoxy Quinazoline Derivatives. International Journal of ChemTech Research.[4] Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
